5-Hexen-1-ol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
hex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVMOZAXAMASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074950 | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |
| Record name | 5-Hexen-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and most fixed oils, Soluble (in ethanol) | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.849 | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
821-41-0 | |
| Record name | 5-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-5-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HEXEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Hexen-1-ol from 6-bromo-1-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene, a valuable process for obtaining a key intermediate in the production of pharmaceuticals, pesticides, and fragrances.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the underlying chemical transformations.
Reaction Overview
The synthesis of this compound from 6-bromo-1-hexene is typically achieved through a two-step process. The first step involves a nucleophilic substitution reaction where 6-bromo-1-hexene is converted to 5-hexenyl acetate using potassium acetate. This reaction is often catalyzed by a phase-transfer catalyst such as tetrabutylammonium bromide. The subsequent step is the hydrolysis of the intermediate 5-hexenyl acetate to the final product, this compound, using a strong base like sodium hydroxide or potassium hydroxide.
This method is favored for its straightforward reaction conditions, relatively short reaction times, and high yields, making it suitable for laboratory and potential industrial-scale production.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound from 6-bromo-1-hexene, based on established protocols.
Table 1: Reactant and Catalyst Quantities for the Synthesis of 5-Hexenyl Acetate
| Reactant/Catalyst | Molecular Weight ( g/mol ) | Amount (g) | Molar Ratio (relative to 6-bromo-1-hexene) |
| 6-bromo-1-hexene | 163.06 | 200.0 | 1 |
| Potassium Acetate | 98.14 | 144.0 | 1.2 |
| Tetrabutylammonium Bromide | 322.37 | 39.4 | 0.1 |
| Acetonitrile (Solvent) | 41.05 | 400 mL | - |
Table 2: Reaction Conditions and Yield for the Synthesis of 5-Hexenyl Acetate
| Parameter | Value |
| Temperature | 82°C (Reflux) |
| Reaction Time | 2 hours |
| Product | 5-hexenyl acetate |
Table 3: Reagents and Conditions for the Hydrolysis of 5-Hexenyl Acetate
| Reagent | Concentration/Amount |
| 5-hexenyl acetate | Product from the previous step |
| Methanol (Solvent) | 300 mL |
| Sodium Hydroxide | 331.5 g of 15% aqueous solution |
| Potassium Hydroxide | 462.93 g of 15% aqueous solution |
| Reaction Time | 2 hours |
| Temperature | 25°C |
Table 4: Final Product Yield and Purity
| Hydrolysis Base | Yield (%) | Purity (%) |
| Sodium Hydroxide | 82.4 | 99.7 |
| Potassium Hydroxide | 78 | 99.8 |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound.
Step 1: Synthesis of 5-Hexenyl Acetate
-
Reaction Setup: In a suitable reaction vessel, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 mL of acetonitrile.[1]
-
Addition of Reagent: To the stirred solution, add 144.0 g of potassium acetate.[1]
-
Reaction: Heat the mixture to 82°C and maintain at reflux for 2 hours. Monitor the reaction for completion.
-
Work-up: After the reaction is complete, cool the mixture to 20°C. Concentrate the solution under reduced pressure to remove the acetonitrile.
-
Extraction: To the resulting concentrate, add 400 mL of water and 200 mL of methyl tert-butyl ether. Stir the mixture to separate the layers. Extract the aqueous phase with an additional 100 mL of methyl tert-butyl ether.
-
Isolation: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain crude 5-hexenyl acetate.
Step 2: Hydrolysis of 5-Hexenyl Acetate to this compound
-
Reaction Setup: Dissolve the 5-hexenyl acetate obtained in the previous step in 300 mL of methanol at 25°C.
-
Addition of Base: Add 331.5 g of a 15% aqueous sodium hydroxide solution to the methanolic solution.
-
Reaction: Stir the mixture at 25°C for 2 hours. Monitor the reaction for completion.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. This will result in the separation of an upper organic phase and a lower aqueous phase.
-
Extraction: Extract the aqueous phase twice with dichloromethane.
-
Isolation and Purification: Combine all organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the final product, this compound.
Reaction Mechanisms and Workflows
The synthesis proceeds through a nucleophilic substitution mechanism, followed by hydrolysis. The diagrams below illustrate the chemical pathway and the experimental workflow.
Caption: SN2 reaction mechanism for the formation of 5-hexenyl acetate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Hexen-1-ol. This document details the experimental protocols for acquiring high-resolution spectra and presents a thorough interpretation of the chemical shifts, multiplicities, and coupling constants. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of this and similar unsaturated alcohols.
Data Presentation
The quantitative NMR data for this compound, acquired in deuterochloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, are summarized in the tables below. These tables provide a clear and concise overview of the key spectral parameters for each unique proton and carbon environment in the molecule.
¹H NMR Spectral Data of this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 3.64 | t | 6.6 | 2H |
| 2 | 1.58 | quint | 6.8 | 2H |
| 3 | 1.43 | quint | 7.4 | 2H |
| 4 | 2.08 | q | 7.0 | 2H |
| 5 | 5.81 | ddt | 17.0, 10.2, 6.7 | 1H |
| 6a | 5.02 | dq | 17.1, 1.7 | 1H |
| 6b | 4.95 | dq | 10.2, 1.0 | 1H |
| OH | 1.35 | s | N/A | 1H |
Atom numbering corresponds to the structure in Figure 1. Multiplicity abbreviations: s = singlet, t = triplet, q = quartet, quint = quintet, ddt = doublet of doublets of triplets, dq = doublet of quartets.
¹³C NMR Spectral Data of this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 62.8 |
| 2 | 32.5 |
| 3 | 25.3 |
| 4 | 33.6 |
| 5 | 138.8 |
| 6 | 114.5 |
Atom numbering corresponds to the structure in Figure 1.
Experimental Protocols
The following sections detail the methodologies for the preparation of the this compound sample and the acquisition of the ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was accurately weighed.
-
Solvent: The weighed sample was dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃, 99.8% D).
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: The resulting solution was transferred into a clean, dry 5 mm NMR tube.
-
Homogenization: The sample was thoroughly mixed by gentle vortexing to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A Bruker Avance III 400 MHz spectrometer was used for data acquisition.
-
Probe: A 5 mm broadband observe (BBO) probe was utilized.
-
Temperature: All experiments were conducted at a constant temperature of 298 K.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (zg30) was employed.
-
Frequency: 400.13 MHz
-
Spectral Width: 16 ppm (-2 ppm to 14 ppm)
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Number of Scans: 16
-
Data Points: 65536
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) was used.
-
Frequency: 100.62 MHz
-
Spectral Width: 240 ppm (-10 ppm to 230 ppm)
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Number of Scans: 1024
-
Data Points: 65536
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the NMR spectral analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-hexen-1-ol. The information enclosed is intended to support researchers and professionals in identifying and characterizing this compound in various analytical applications.
Core Analysis: Fragmentation Pattern of this compound
This compound (C₆H₁₂O, molecular weight: 100.16 g/mol ) is an unsaturated alcohol.[1][2] Its mass spectrum under electron ionization exhibits a characteristic fragmentation pattern that provides valuable structural information. The molecular ion peak (M⁺) is often weak or absent in the mass spectra of alcohols due to the lability of the C-O bond and the propensity for dehydration.[3][4]
The fragmentation of this compound is primarily driven by several key mechanisms common to unsaturated alcohols:
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would typically lead to the loss of an alkyl radical. However, the most significant fragmentation pathway for this compound appears to be a more complex process involving the double bond.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (mass loss of 18 amu) is a common fragmentation pathway for alcohols.[3] This results in the formation of a radical cation of an alkene.
-
Rearrangement Reactions: The presence of the double bond allows for various rearrangement reactions, leading to the formation of stable carbocations.
Quantitative Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for identification. The data presented below is a summary of the most significant peaks observed in the mass spectrum.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) | Very Low |
| 82 | [C₆H₁₀]⁺ | ~ 40 |
| 67 | [C₅H₇]⁺ | ~ 85 |
| 54 | [C₄H₆]⁺ | 100 (Base Peak) |
| 41 | [C₃H₅]⁺ (Allyl Cation) | ~ 75 |
| 31 | [CH₂OH]⁺ | ~ 30 |
Note: Relative intensities are estimated from the graphical data provided by the NIST Mass Spectrometry Data Center and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of hexenol isomers.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV (Electron Ionization - EI).
-
Mass Scan Range: m/z 35-350.
Sample Preparation:
For the analysis of volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a suitable sample preparation technique.
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended.
-
Sample Incubation: Place the sample in a sealed headspace vial.
-
Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes).
Visualizing the Fragmentation Pathway
The following diagrams illustrate the proposed fragmentation pathways of this compound leading to the formation of the major observed ions.
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
Physical properties of 5-Hexen-1-ol: boiling point, density, solubility
This technical guide provides a comprehensive overview of the key physical properties of 5-Hexen-1-ol, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point, density, and solubility.
Physical Properties of this compound
This compound is a colorless liquid with a characteristic green aroma.[1] It is a monounsaturated primary alcohol that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][3][4] A summary of its key physical properties is presented below.
Data Presentation: Physical Properties of this compound
The following table summarizes the reported values for the boiling point, density, and solubility of this compound from various sources. It is important to note that variations in these values can arise from differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions |
| Boiling Point | 152.0°C - 155.0°C | Atmospheric Pressure |
| 78-80 °C | 25 mmHg[5] | |
| 56.00 °C | 11.00 mmHg | |
| Density | 0.834 g/mL | 25 °C |
| 0.845 - 0.849 g/mL | 25 °C | |
| 0.8453 g/cm³ | Not Specified | |
| 0.8725 g/mL | Not Specified | |
| Solubility | 18.6 g/L | in Water at 20°C |
| Miscible | with Water | |
| Soluble | in Water and most fixed oils | |
| Soluble | in Ethanol |
Experimental Protocols
The determination of the physical properties of a liquid compound such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point, density, and solubility.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined by several methods, including simple distillation and micro-boiling point determination.
-
Simple Distillation Method: This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).
-
Apparatus Setup: A distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Procedure: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid at the prevailing atmospheric pressure. The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
-
-
Micro-Boiling Point Method (Thiele Tube): This method is ideal for small sample volumes.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
-
Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Procedure: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
-
2. Determination of Density
Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or by direct mass and volume measurements.
-
Method using a Graduated Cylinder and Balance:
-
Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times and the average density calculated.
-
3. Determination of Solubility
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent like water can be determined both qualitatively and quantitatively.
-
Qualitative Determination:
-
Procedure: A small amount of the solute (this compound) is added to a test tube containing the solvent (e.g., water). The mixture is agitated vigorously.
-
Observation: If the liquid dissolves completely to form a clear solution, it is considered soluble. If it forms a cloudy emulsion or separate layers, it is considered insoluble or partially soluble.
-
-
Quantitative Determination (Gravimetric Method):
-
Preparation of a Saturated Solution: The solute is added to a known volume of the solvent at a specific temperature, with continuous stirring, until no more solute dissolves and a separate phase of the solute is observed. This ensures the solution is saturated.
-
Equilibration: The saturated solution is allowed to stand for a period to ensure that equilibrium is reached and any undissolved solute has settled.
-
Sample Withdrawal and Analysis: A known volume of the clear, saturated solution is carefully withdrawn using a pipette. The mass of the solute in this volume is determined. This can be done by evaporating the solvent and weighing the residual solute, or by using analytical techniques such as gas chromatography.
-
Calculation: The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.
Workflow for determining physical properties of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 5-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-1-ol is a versatile bifunctional molecule featuring a terminal alkene and a primary alcohol. This unique structural arrangement makes it a valuable starting material and intermediate in organic synthesis, particularly for the construction of cyclic ethers such as substituted tetrahydrofurans and tetrahydropyrans. These heterocyclic motifs are prevalent in a wide array of natural products and pharmaceutically active compounds.[1] Understanding the reaction mechanisms of this compound is crucial for harnessing its synthetic potential in the development of novel chemical entities and drug candidates. This guide provides a detailed technical overview of the core reaction mechanisms involving this compound, with a focus on radical cyclization, electrophilic addition, and oxidation reactions. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a comprehensive understanding for researchers in the field.
Radical Cyclization Reactions
The intramolecular free-radical cyclization of this compound and its derivatives is a powerful and widely studied method for the formation of five- and six-membered rings. The reaction proceeds via the generation of a 5-hexen-1-oxyl radical or a carbon-centered radical at a position that allows for subsequent intramolecular addition to the double bond.
Mechanism of Radical Cyclization
The generally accepted mechanism for the radical cyclization of a 5-hexenyl system, which is analogous to the behavior of this compound derivatives, involves the following key steps:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is homolytically cleaved by heat or light to generate initial radicals.
-
Radical Formation: The initiator radical abstracts a hydrogen atom from a suitable position on the this compound derivative (often from a functional group attached to the oxygen) to generate a carbon- or oxygen-centered radical.
-
Cyclization: The generated radical undergoes an intramolecular addition to the terminal double bond. This cyclization can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring (cyclopentylmethyl radical) or a 6-endo-trig cyclization to form a six-membered ring (cyclohexyl radical).
-
Propagation/Termination: The cyclized radical can then abstract a hydrogen atom from a donor molecule (like tributyltin hydride, although tin-free methods are now preferred) to yield the final product and regenerate the chain-carrying radical. Alternatively, the radical can be trapped by another species or undergo termination reactions.
Kinetically, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway due to a more favorable transition state geometry.[2] However, the regioselectivity can be influenced by substitution on the carbon chain and the specific reaction conditions.
Quantitative Data for Radical Reactions
| Substrate | Reagent | Product(s) | Relative Yield (%) | Reference |
| 1-Hexene | NBS | 1-Bromo-2-hexene (E/Z) | 56 | [3] |
| 3-Bromo-1-hexene | 10 | [3] | ||
| trans-2-Hexene | NBS | 4-Bromo-2-hexene | 50 | [3] |
| 2-Bromo-3-hexene | 32 | |||
| 3-Hexene | NBS | 4-Bromo-2-hexene | 58 | |
| 2-Bromo-3-hexene | 41 |
Note: These reactions are intermolecular brominations, not intramolecular cyclizations of this compound, but illustrate the formation of multiple products via radical intermediates.
Experimental Protocol: Synthesis of 2-(Bromomethyl)tetrahydrofuran from a Pentenyl Alcohol (Illustrative)
The following is an example of a bromoetherification which proceeds via a related mechanism and results in a cyclized product.
Materials:
-
Chiral pentenyl alcohol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral pentenyl alcohol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(bromomethyl)tetrahydrofuran.
Electrophilic Addition and Cyclization
The double bond in this compound is susceptible to electrophilic attack. In the presence of an acid or other electrophiles, this can initiate an intramolecular cyclization, also known as electrophilic cyclization or cyclofunctionalization. This reaction is a powerful method for the synthesis of substituted tetrahydrofurans and tetrahydropyrans.
Mechanism of Electrophilic Cyclization
The mechanism of acid-catalyzed cyclization of this compound involves the following steps:
-
Protonation of the Double Bond: A proton from the acid catalyst adds to the terminal carbon of the double bond, following Markovnikov's rule, to form a more stable secondary carbocation at the 5-position.
-
Intramolecular Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile and attacks the carbocation. This can occur in two ways:
-
5-exo-tet cyclization: The oxygen attacks the carbocation to form a five-membered ring (a protonated tetrahydrofuran derivative).
-
6-endo-tet cyclization: The oxygen attacks the carbocation to form a six-membered ring (a protonated tetrahydropyran derivative). The formation of 5- and 6-membered rings is generally favored due to low ring strain.
-
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes the proton from the oxonium ion to yield the neutral cyclic ether product.
The regioselectivity of the cyclization (5-exo vs. 6-endo) can be influenced by the reaction conditions and the nature of the electrophile. Other electrophiles, such as halonium ions (from I₂, Br₂) or mercury(II) salts, can also initiate this type of cyclization.
Quantitative Data for Electrophilic Cyclization
Experimental Protocol: Acid-Catalyzed Cyclization of this compound (General)
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool this compound on an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation to obtain the crude product mixture.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of the isomeric cyclic ethers.
Oxidation Reactions
The oxidation of this compound can be directed towards either the alcohol or the alkene functionality, or can involve both in an oxidative cyclization.
Oxidation of the Alcohol
The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents, while leaving the double bond intact under carefully controlled conditions. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for the selective oxidation to the aldehyde, 5-hexenal. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions will oxidize the alcohol to 5-hexenoic acid.
Oxidative Cyclization
More interestingly, certain oxidizing agents can effect an oxidative cyclization of this compound to form tetrahydrofuran derivatives. For example, reagents like potassium permanganate can lead to the formation of diols which can then cyclize.
Quantitative Data for Oxidation Reactions
Quantitative data for the oxidation of this compound is highly dependent on the specific reagent and reaction conditions employed. Below is a conceptual representation of expected products.
| Oxidizing Agent | Major Product(s) | Notes |
| PCC, CH₂Cl₂ | 5-Hexenal | Selective for aldehyde formation. |
| KMnO₄, cold, dilute | 1,2,6-Hexanetriol | Dihydroxylation of the alkene. |
| KMnO₄, hot, conc. | Adipic acid | Oxidative cleavage of the double bond and oxidation of the alcohol. |
Experimental Protocol: Synthesis of 5-Hexenal (Conceptual)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Suspend PCC in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in dichloromethane dropwise to the stirred suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-hexenal.
-
Purify further by distillation if necessary.
Conclusion
This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups. Its reaction mechanisms, primarily radical cyclization, electrophilic addition, and oxidation, provide access to a diverse range of linear and heterocyclic compounds. The regiochemical and stereochemical outcomes of these reactions can often be controlled by the careful selection of reagents and reaction conditions. This guide has provided a technical overview of these key transformations, including mechanistic pathways, illustrative quantitative data, and experimental protocols. A thorough understanding of these reactions is essential for researchers aiming to utilize this compound in the synthesis of complex molecules for applications in materials science, agrochemicals, and particularly in the development of new therapeutic agents. Further research into developing more selective and efficient catalytic systems for these transformations will continue to expand the synthetic utility of this versatile molecule.
References
Stability and Reactivity of the Terminal Double Bond in 5-Hexen-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the stability and reactivity of the terminal double bond in 5-hexen-1-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic stability of this bifunctional molecule and explores the chemoselectivity of its terminal alkene in several key organic reactions. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for hydrogenation, intramolecular haloetherification, epoxidation, and hydroboration-oxidation are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal carbon-carbon double bond and a primary alcohol. This unique structure allows for a variety of chemical transformations, making it a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. The reactivity of this compound is largely dictated by the interplay between its two functional groups. This guide focuses specifically on the stability of the terminal alkene and its reactivity in several fundamental organic reactions. Understanding these properties is crucial for predicting reaction outcomes and designing novel synthetic pathways.
Thermodynamic Stability of the Terminal Double Bond
The stability of an alkene is inversely related to its heat of hydrogenation (ΔH° hydrog); a lower heat of hydrogenation signifies a more stable alkene.[1] The terminal, monosubstituted double bond in this compound is inherently less stable than more substituted internal double bonds. This is due to a combination of factors, including hyperconjugation and steric effects.
Hyperconjugation, the stabilizing interaction between the π orbital of the double bond and adjacent C-H σ bonds, is less pronounced in terminal alkenes compared to more substituted ones. Additionally, the steric strain in this compound is minimal, but in more substituted alkenes, the arrangement of alkyl groups (cis vs. trans) can significantly influence stability.
A quantitative measure of the stability of the double bond in this compound can be approximated by the heat of hydrogenation of a similar terminal alkene, 1-hexene.
| Alkene | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Hexene | Monosubstituted (Terminal) | -126 [2][3][4] | Least Stable |
| (Z)-2-Hexene | Disubstituted (cis) | -118 | More Stable |
| (E)-2-Hexene | Disubstituted (trans) | -114 | Most Stable |
| Table 1: Comparison of Heats of Hydrogenation for C6 Alkenes. |
As indicated in Table 1, 1-hexene has the highest heat of hydrogenation among its isomers, confirming its lower thermodynamic stability. The distant hydroxyl group in this compound is not expected to significantly alter the heat of hydrogenation of the terminal double bond.
Reactivity of the Terminal Double Bond
The electron-rich π bond of the terminal alkene in this compound is a nucleophilic center, making it susceptible to attack by electrophiles. This reactivity is the basis for a wide range of addition reactions. The presence of the hydroxyl group can also influence the reaction pathway, particularly in cases where it can act as an intramolecular nucleophile.
Catalytic Hydrogenation
Catalytic hydrogenation of the terminal double bond in this compound results in the formation of the corresponding saturated diol, hexane-1,6-diol. This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.
dot
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Yield |
| This compound | Hexane-1,6-diol | 10% Pd/C | Ethanol | >95% (Typical) |
| Table 2: Summary of Catalytic Hydrogenation of this compound. |
Intramolecular Haloetherification (Bromination)
The reaction of this compound with bromine in a non-nucleophilic solvent leads to a fascinating intramolecular cyclization, forming a cyclic bromoether, 2-(bromomethyl)tetrahydrofuran, rather than the expected vicinal dibromide. This is a direct consequence of the hydroxyl group acting as an internal nucleophile.
dot
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Yield |
| This compound | 2-(Bromomethyl)tetrahydrofuran | Bromine (Br₂) | Dichloromethane | High (Qualitative) |
| Table 3: Summary of Intramolecular Bromoetherification of this compound. |
Epoxidation
The terminal double bond of this compound can be selectively oxidized to an epoxide, 5,6-epoxyhexan-1-ol, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed in a non-polar solvent like dichloromethane to prevent the opening of the newly formed epoxide ring. The terminal, less-substituted double bond is generally more reactive towards epoxidation than more sterically hindered internal alkenes.
dot
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Typical Yield |
| This compound | 5,6-Epoxyhexan-1-ol | m-CPBA | Dichloromethane | ~75%[5] |
| Table 4: Summary of Epoxidation of this compound. |
Hydroboration-Oxidation
Hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the terminal double bond, resulting in the formation of hexane-1,6-diol. This two-step process involves the syn-addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. The regioselectivity is excellent for terminal alkenes, with the boron atom adding to the terminal carbon.
dot
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Regioselectivity | Typical Yield |
| This compound | Hexane-1,6-diol | 1. BH₃-THF2. H₂O₂, NaOH | THF | >99:1 (anti-Markovnikov) | >90% |
| Table 5: Summary of Hydroboration-Oxidation of this compound. |
Experimental Protocols
Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) in ethanol (20 mL).
-
Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas three times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and commence vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 2-4 hours at room temperature.
-
Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield hexane-1,6-diol. Confirm the structure and purity using NMR spectroscopy.
Intramolecular Bromoetherification of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.6 g, 10 mmol) in dichloromethane (10 mL) and add it to the addition funnel.
-
Add the bromine solution dropwise to the stirred solution of this compound over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(bromomethyl)tetrahydrofuran. Analyze the product by NMR and compare with literature data.
Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 10 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA (approximately 2.4 g of 77% pure, ~11 mmol) in dichloromethane (25 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (3 x 20 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5,6-epoxyhexan-1-ol.
Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask, oven-dried
-
Syringes and needles
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Add this compound (1.0 g, 10 mmol) and anhydrous THF (10 mL) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃-THF (3.7 mL, 3.7 mmol) via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH (2.5 mL).
-
Carefully add 30% aqueous H₂O₂ (2.5 mL) dropwise, ensuring the temperature remains below 40 °C.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain hexane-1,6-diol.
Conclusion
The terminal double bond of this compound exhibits the characteristic stability and reactivity of a monosubstituted alkene. Its relatively high heat of hydrogenation indicates lower thermodynamic stability compared to internal isomers. This inherent reactivity, coupled with the presence of a primary hydroxyl group, allows for a range of selective transformations. Catalytic hydrogenation provides a straightforward route to the corresponding saturated diol. Epoxidation and hydroboration-oxidation offer methods for the selective functionalization of the double bond. Notably, the intramolecular haloetherification with bromine highlights the ability of the hydroxyl group to participate in the reaction, leading to a cyclic ether. A thorough understanding of these fundamental reactions is essential for the effective utilization of this compound as a versatile building block in organic synthesis.
References
Quantum Chemical Blueprint for 5-Hexen-1-ol: A Technical Guide for Researchers
Abstract
5-Hexen-1-ol, a bifunctional molecule featuring both a terminal alkene and a primary alcohol, presents an interesting case for theoretical investigation due to the potential for intramolecular interactions and its relevance as a synthon in organic chemistry. This technical guide outlines a comprehensive computational workflow for the quantum chemical characterization of this compound. It is designed for researchers, scientists, and professionals in drug development seeking to understand and apply computational methods to molecules of this class. This document details proposed experimental protocols for conformational analysis, geometry optimization, vibrational spectroscopy, and frontier molecular orbital analysis using Density Functional Theory (DFT). While a dedicated, comprehensive computational study on this compound is not prevalent in the current literature, this guide establishes a robust framework based on established methodologies for similar unsaturated alcohols. All quantitative data herein is presented in structured tables for clarity, and key workflows are visualized using diagrams.
Introduction
This compound (CAS No: 821-41-0) is a valuable intermediate in organic synthesis.[1][2] Its dual functionality allows for a variety of chemical transformations, including cyclization reactions.[2] Understanding the molecule's conformational preferences, electronic structure, and vibrational properties is crucial for predicting its reactivity and designing new synthetic pathways. Quantum chemical calculations offer a powerful, non-invasive means to probe these molecular characteristics at the atomic level.
This guide proposes a standard operating procedure for the in-silico analysis of this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost.[3] We will outline the theoretical groundwork for a complete conformational search, subsequent geometry optimization and frequency calculations, and the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.
Proposed Computational Methodology
The following sections detail a recommended protocol for a thorough quantum chemical study of this compound.
Conformational Analysis
The flexibility of the hexyl chain in this compound necessitates a comprehensive conformational search to identify all low-energy minima on the potential energy surface. The interplay between the hydroxyl group and the π-system of the double bond may lead to stabilizing intramolecular interactions, such as OH···π hydrogen bonds, which can significantly influence the conformational landscape.
Experimental Protocol:
-
Initial Conformer Generation: A systematic or stochastic search of the conformational space is the initial step. This can be achieved using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) to rapidly generate a large number of potential conformers by rotating around all single bonds.
-
Low-Level Optimization: The generated conformers are then subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a semi-empirical quantum method or a small basis set DFT calculation, to eliminate redundant high-energy structures.
-
High-Level Re-optimization: A subset of the lowest-energy unique conformers is then re-optimized at a higher level of theory, as detailed in the subsequent section, to obtain accurate geometries and relative energies.
Below is a diagram illustrating the logical workflow for the conformational analysis of this compound.
Caption: Proposed workflow for identifying stable conformers of this compound.
Geometry Optimization and Vibrational Frequency Analysis
For the most stable conformer(s) identified, a full geometry optimization is performed to locate the exact minimum on the potential energy surface. This is followed by a vibrational frequency calculation.
Experimental Protocol:
-
Method Selection: A widely used and well-benchmarked DFT functional, such as B3LYP, is recommended. To accurately describe potential weak intramolecular interactions and provide flexibility for the electron density, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is appropriate for a molecule of this size.
-
Optimization: The geometry is optimized in the gas phase until the forces on all atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.
-
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) spectra. A scaling factor is often applied to the computed frequencies to account for anharmonicity and method limitations.
The relationship between these computational steps is visualized below.
Caption: Logical pathway for geometry optimization and spectral analysis.
Data Presentation: Calculated Molecular Properties
The following tables are templates for summarizing the key quantitative data that would be obtained from the proposed computational study of this compound.
Table 1: Optimized Geometrical Parameters
This table would contain the key bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atom(s) | Calculated Value |
| Bond Length (Å) | C1=C2 | [Calculated Value] |
| C5-C6 | [Calculated Value] | |
| C6-O7 | [Calculated Value] | |
| O7-H8 | [Calculated Value] | |
| Bond Angle (°) | C1=C2-C3 | [Calculated Value] |
| C5-C6-O7 | [Calculated Value] | |
| C6-O7-H8 | [Calculated Value] | |
| Dihedral Angle (°) | H-C1=C2-C3 | [Calculated Value] |
| C4-C5-C6-O7 | [Calculated Value] | |
| C5-C6-O7-H8 | [Calculated Value] |
Table 2: Calculated vs. Experimental Vibrational Frequencies
This table would compare the calculated harmonic vibrational frequencies (scaled) with available experimental data from sources like the NIST Chemistry WebBook.[4] The potential energy distribution (PED) analysis would indicate the contribution of different internal coordinates to each vibrational mode.
| Vibrational Mode | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) | Assignment (PED) |
| O-H stretch | [Calculated Value] | [Experimental Value] | ν(O-H) |
| C-H stretch (sp²) | [Calculated Value] | [Experimental Value] | ν(=C-H) |
| C-H stretch (sp³) | [Calculated Value] | [Experimental Value] | ν(-C-H) |
| C=C stretch | [Calculated Value] | [Experimental Value] | ν(C=C) |
| C-O stretch | [Calculated Value] | [Experimental Value] | ν(C-O) |
| O-H bend | [Calculated Value] | [Experimental Value] | δ(O-H) |
| =C-H bend | [Calculated Value] | [Experimental Value] | δ(=C-H) |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.
The relationship between FMOs and chemical reactivity descriptors is shown below.
Caption: Relationship between FMO energies and chemical reactivity indices.
Table 3: Calculated Electronic Properties
This table would summarize the key electronic properties derived from the DFT calculations. These values are instrumental for predicting sites of electrophilic and nucleophilic attack and overall molecular reactivity.
| Property | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | E_HOMO | - | [Calculated Value] |
| LUMO Energy | E_LUMO | - | [Calculated Value] |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | [Calculated Value] |
| Ionization Potential | IP | -E_HOMO | [Calculated Value] |
| Electron Affinity | EA | -E_LUMO | [Calculated Value] |
| Global Hardness | η | (IP - EA) / 2 | [Calculated Value] |
| Electronegativity | χ | (IP + EA) / 2 | [Calculated Value] |
| Electrophilicity Index | ω | χ² / (2η) | [Calculated Value] |
Conclusion for Researchers and Drug Development Professionals
This technical guide provides a robust and detailed computational framework for the quantum chemical analysis of this compound. For researchers in synthetic chemistry, the conformational analysis can reveal low-energy structures that are likely to participate in reactions, while the FMO analysis provides quantitative measures of reactivity, aiding in the prediction of reaction outcomes and the design of new catalysts.
For professionals in drug development, understanding the conformational flexibility and electronic properties of scaffolds like this compound is fundamental. The methodologies outlined here can be applied to more complex derivatives to predict their shape, sites of interaction (e.g., hydrogen bonding capabilities from the hydroxyl group), and metabolic stability. The calculated properties can serve as valuable descriptors in quantitative structure-activity relationship (QSAR) models, accelerating the identification of lead compounds. By following the proposed protocols, researchers can generate high-quality, reproducible in-silico data to guide and complement experimental investigations, ultimately leading to a deeper understanding of the chemical behavior of this compound and its analogues.
References
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of 5-Hexen-1-ol
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Synthetic Lineage of 5-Hexen-1-ol, a Key Intermediate in Modern Organic Chemistry.
This in-depth technical guide charts the discovery and historical synthesis of this compound (CAS 821-41-0), a pivotal unsaturated alcohol in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1][2] From early explorations of ring-opening reactions to contemporary, high-yield methodologies, this document provides a thorough examination of the compound's synthetic evolution, complete with detailed experimental protocols and comparative data.
Introduction
This compound, a colorless liquid with the molecular formula C₆H₁₂O, has emerged as a valuable precursor in organic synthesis due to its bifunctional nature, possessing both a terminal alkene and a primary alcohol.[2][3][4] This unique structural combination allows for a wide array of chemical transformations, making it an essential component in the construction of complex molecules. This guide delves into the key historical methods that have enabled its production, providing a foundational understanding for researchers in the field.
Historical Synthesis Methodologies
The synthesis of this compound has evolved significantly over the decades, driven by the pursuit of higher yields, milder reaction conditions, and greater economic viability. Below are key historical approaches to its preparation.
Reductive Cleavage of Tetrahydropyran Derivatives (A Historical Perspective)
One of the earliest and most notable approaches to synthesizing unsaturated alcohols like this compound involved the reductive cleavage of cyclic ether precursors. While the exact first synthesis of this compound is not definitively documented in the readily available literature, a historically significant and analogous method was published in Organic Syntheses in 1955 by L. A. Brooks and H. R. Snyder. They detailed the preparation of 4-penten-1-ol from 2-(chloromethyl)tetrahydropyran. This general strategy is applicable to the synthesis of this compound from the corresponding 2-(chloromethyl)tetrahydropyran, which can be derived from tetrahydrofurfuryl alcohol.
The core of this methodology is the reaction of the chlorinated cyclic ether with a reducing agent, typically metallic sodium, in an inert solvent. The reaction proceeds via a ring-opening mechanism to yield the sodium alkoxide of the unsaturated alcohol, which is then protonated upon workup.
Experimental Protocol: Synthesis of 4-Penten-1-ol via Reductive Cleavage (Brooks and Snyder, 1955 - Adapted for this compound)
This protocol is based on the synthesis of 4-penten-1-ol and is presented as a representative historical method for a homologous compound.
Materials:
-
2-(Chloromethyl)tetrahydropyran
-
Sodium metal
-
Anhydrous diethyl ether or similar inert solvent
-
Ethanol (for quenching)
-
Aqueous workup solutions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a dispersion of sodium metal is prepared in an anhydrous solvent like toluene or xylene under an inert atmosphere.
-
A solution of 2-(chloromethyl)tetrahydropyran in the same solvent is added dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
The mixture is then cooled, and the excess sodium is carefully quenched with ethanol.
-
Water is slowly added to hydrolyze the resulting sodium alkoxide.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.
Grignard and Barbier-Type Reactions
The formation of carbon-carbon bonds using organometallic reagents represents a cornerstone of organic synthesis. The reaction of a Grignard reagent with an epoxide is a classic method for alcohol synthesis. For this compound, this can be envisioned through the reaction of allylmagnesium bromide with ethylene oxide.
Alternatively, the Barbier reaction, which generates the organometallic species in situ, offers a more direct approach. This method involves reacting an allyl halide, a carbonyl compound (in this case, formaldehyde or a precursor), and a metal such as magnesium, zinc, or indium.
Reaction Scheme: Grignard Synthesis of this compound
References
Methodological & Application
5-Hexen-1-ol: A Versatile Building Block in Organic Synthesis
Introduction
5-Hexen-1-ol is a bifunctional organic molecule featuring a terminal alkene and a primary alcohol. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including cyclization, oxidation, and carbon-carbon bond-forming reactions, has led to its application in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 151-153 °C | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Solubility | Soluble in organic solvents |
Application Notes
Synthesis of Tetrahydrofuran Derivatives via Iodoetherification
The presence of a hydroxyl group and a double bond at an appropriate distance allows this compound to readily undergo intramolecular cyclization reactions to form substituted tetrahydrofurans, a common motif in many natural products and biologically active molecules. One of the most effective methods to achieve this transformation is through iodoetherification.
The reaction proceeds via an initial activation of the double bond by an iodine source, followed by the intramolecular nucleophilic attack of the hydroxyl group. This process is highly regioselective, favoring the 5-exo-tet cyclization to yield a five-membered ring.
Experimental Workflow for Iodoetherification
Caption: General workflow for the iodoetherification of this compound.
Asymmetric Synthesis of Chiral Epoxides via Sharpless Epoxidation
The terminal double bond of this compound can be stereoselectively epoxidized using the Sharpless asymmetric epoxidation protocol. This reaction is of great importance as the resulting chiral epoxides are versatile intermediates for the synthesis of enantiomerically pure pharmaceuticals and natural products. The Sharpless epoxidation of allylic alcohols provides predictable stereochemistry based on the choice of the chiral diethyl tartrate (DET) ligand.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |
| (E)-2-Hexen-1-ol | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2S,3S)-3-Propyloxiranemethanol | >95% | 70-80% | |
| (E)-2-Hexen-1-ol | Ti(OiPr)₄, (-)-DET, t-BuOOH | (2R,3R)-3-Propyloxiranemethanol | >95% | 70-80% |
Sharpless Asymmetric Epoxidation Mechanism
References
Application Notes and Protocols for the Intramolecular Cyclization of 5-Hexen-1-ol to Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the intramolecular cyclization of 5-hexen-1-ol to form tetrahydropyran derivatives. The tetrahydropyran (THP) moiety is a crucial structural motif in a vast array of natural products and pharmacologically active compounds. The methods detailed below offer reliable strategies for the synthesis of substituted tetrahydropyrans, which are key building blocks in medicinal chemistry and drug development.
Introduction
The intramolecular cyclization of unsaturated alcohols is a fundamental and powerful strategy in organic synthesis for the construction of cyclic ethers. Specifically, the 6-endo-trig cyclization of this compound provides access to the tetrahydropyran ring system. While acid-catalyzed hydroalkoxylation can be challenging for simple alkenols, electrophile-mediated cyclization offers a mild and effective alternative. This document outlines two primary protocols for this transformation: iodocyclization and phenylselenoetherification. These methods proceed via activation of the double bond by an electrophile, followed by nucleophilic attack by the hydroxyl group.
Reaction Mechanism and Signaling Pathway
The general mechanism for the electrophilic cyclization of this compound involves the activation of the alkene by an electrophile (E+), forming a cyclic intermediate (e.g., an iodonium or selenonium ion). The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the activated double bond in a 6-endo-trig fashion to form the tetrahydropyran ring. Subsequent reaction with a nucleophile or elimination completes the process.
Phenylselenoetherification of 5-Hexen-1-ol: A Detailed Application Note and Protocol for Researchers
Application Note
The intramolecular cyclization of unsaturated alcohols, a key transformation in the synthesis of cyclic ethers, can be efficiently achieved through phenylselenoetherification. This application note provides a comprehensive overview and detailed protocol for the phenylselenoetherification of 5-hexen-1-ol, a reaction of significant interest in synthetic organic chemistry and drug development for the construction of tetrahydrofuran and tetrahydropyran ring systems.
Phenylselenoetherification involves the electrophilic addition of a phenylselenyl group (PhSe+) to the double bond of an unsaturated alcohol, followed by an intramolecular nucleophilic attack by the hydroxyl group. This process typically leads to the formation of a five-membered (tetrahydrofuran) or a six-membered (tetrahydropyran) cyclic ether, depending on the reaction conditions and the structure of the starting material. The regioselectivity of this cyclization is a critical aspect, governed by Baldwin's rules, with the 5-exo-trig pathway generally favored over the 6-endo-trig pathway. However, the choice of catalyst, solvent, and other reaction parameters can influence the product distribution.
This document outlines a general protocol for this reaction, summarizes the expected quantitative outcomes based on studies of similar substrates, and provides visual diagrams of the experimental workflow and the underlying reaction mechanism to aid researchers in the successful application of this synthetic methodology.
Quantitative Data Summary
The following tables summarize the expected yields and product ratios for the phenylselenoetherification of a primary hexenol, based on data from the cyclization of (Z)- and (E)-hex-4-en-1-ols using phenylselenyl chloride (PhSeCl) in the presence of various catalysts.[1] These data provide a valuable reference for the expected outcomes in the cyclization of this compound.
Table 1: Phenylselenoetherification of a Primary Hexenol with PhSeCl in the Presence of Lewis Bases [1]
| Catalyst (1 equiv.) | Product(s) | Yield (%) | Ratio (5-exo : 6-endo) |
| Pyridine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 98 | 85 : 15 |
| Triethylamine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 99 | 90 : 10 |
| Quinoline | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 97 | 80 : 20 |
| 2,2'-Bipyridine | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 95 | 75 : 25 |
Table 2: Phenylselenoetherification of a Primary Hexenol with PhSeCl in the Presence of Lewis Acids [1]
| Catalyst (1 equiv.) | Product(s) | Yield (%) | Ratio (5-exo : 6-endo) |
| Tin(II) chloride (SnCl₂) | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 96 | 60 : 40 |
| Cobalt(II) chloride (CoCl₂) | 2-(Phenylselenomethyl)tetrahydrofuran & 2-Phenylseleno-tetrahydropyran | 94 | 65 : 35 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the phenylselenoetherification of this compound.
Materials and Reagents:
-
This compound (C₆H₁₂O, MW: 100.16 g/mol )
-
Phenylselenyl chloride (PhSeCl, MW: 191.52 g/mol )
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Selected catalyst (e.g., Pyridine or Triethylamine)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
General Experimental Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 100.2 mg).
-
Solvent and Catalyst Addition: Dissolve the this compound in anhydrous dichloromethane (5 mL). To this solution, add the chosen catalyst (e.g., pyridine, 1.0 mmol, 79.1 mg).
-
Addition of Phenylselenyl Chloride: While stirring the solution at room temperature (25 °C), add solid phenylselenyl chloride (1.1 mmol, 210.7 mg) portion-wise over 5 minutes.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction, which usually occurs within 15-30 minutes.
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclic ether products.
-
-
Characterization: Characterize the purified products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phenylselenoetherification of this compound.
Caption: Experimental workflow for the phenylselenoetherification.
Reaction Mechanism
The diagram below outlines the mechanism of the phenylselenoetherification of this compound, showcasing the formation of the key phenylseleniranium ion intermediate and the subsequent intramolecular cyclization pathways.
References
Application Notes and Protocols: The Versatile Role of 5-Hexen-1-ol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-hexen-1-ol as a versatile building block in the synthesis of complex natural products. The unique combination of a primary alcohol and a terminal alkene in its structure allows for a wide array of chemical transformations, making it a valuable starting material for the construction of various cyclic and acyclic molecular architectures. This document details key applications, including its use in the synthesis of chiral epoxides, tetrahydropyran-containing compounds, and as a foundational unit for the assembly of alkaloid and prostaglandin skeletons. Detailed experimental protocols for representative transformations are provided, along with quantitative data to facilitate reproducibility and application in research and development.
Application: Asymmetric Epoxidation for Chiral Building Block Synthesis
The terminal double bond of this compound is an excellent substrate for asymmetric epoxidation, most notably the Sharpless-Katsuki epoxidation. This reaction provides access to enantiomerically enriched epoxides, which are highly valuable chiral intermediates for the synthesis of a variety of natural products, including the insect pheromone (+)-endo-brevicomin.
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound
This protocol is adapted from established procedures for the asymmetric epoxidation of allylic alcohols.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diatomaceous earth (Celite®)
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry molecular sieves (4Å)
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂) and powdered 4Å molecular sieves. Cool the flask to -20 °C in a cryocool or a suitable cooling bath. Add titanium(IV) isopropoxide (1.0 eq) via syringe, followed by the dropwise addition of (+)-diisopropyl tartrate (1.2 eq). Stir the resulting mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Epoxidation: Slowly add the anhydrous solution of tert-butyl hydroperoxide (2.0 eq) dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 6 hours.
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl, and allow the mixture to warm to room temperature while stirring vigorously for at least 1 hour. A white precipitate will form. Filter the mixture through a pad of diatomaceous earth, washing the filter cake thoroughly with dichloromethane.
-
Purification: Separate the organic layer from the filtrate. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (2R,3R)-5,6-epoxyhexan-1-ol.
Quantitative Data for Asymmetric Epoxidation
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (+)-DIPT | 80-90 | >95 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and scale.
Logical Workflow for Asymmetric Epoxidation
Application: Synthesis of Tetrahydropyran-Containing Natural Products
This compound and its derivatives are excellent precursors for the construction of the tetrahydropyran (THP) ring system, a common motif in many bioactive natural products. Key strategies include intramolecular cyclization of epoxy alcohols and Prins-type cyclizations.
Experimental Protocol: Intramolecular Cyclization of an Epoxy Alcohol Derivative
This protocol describes the acid-catalyzed cyclization of an epoxy alcohol, which can be derived from this compound, to form a substituted tetrahydropyran.
Materials:
-
(2R,3R)-5,6-epoxyhexan-1-ol derivative (e.g., protected alcohol)
-
Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂)) or Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH))
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the epoxy alcohol derivative (1.0 eq) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Acid Addition: Add the Lewis or Brønsted acid (catalytic to stoichiometric amounts, to be optimized) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from minutes to several hours depending on the substrate and catalyst.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired tetrahydropyran derivative.
Quantitative Data for Tetrahydropyran Synthesis
| Starting Material | Reaction Type | Product | Yield (%) | Diastereoselectivity |
| 5,6-epoxyhexan-1-ol derivative | Acid-catalyzed cyclization | 2-(hydroxymethyl)tetrahydropyran | 75-85 | >10:1 |
| Homoallylic alcohol + Aldehyde | Prins Cyclization | cis-2,6-disubstituted tetrahydropyran | 60-80 | >10:1 |
Note: Yields and diastereoselectivity are highly dependent on the substrate, catalyst, and reaction conditions.
Logical Relationship for Tetrahydropyran Formation
Application in Alkaloid Synthesis: The Case of Epibatidine
While a direct synthesis of the potent analgesic alkaloid epibatidine from this compound is not commonly reported, the core 7-azabicyclo[2.2.1]heptane skeleton can be constructed using strategies that employ intermediates conceptually derived from this compound. For instance, functionalization of the terminal alkene and alcohol can lead to precursors for key intramolecular cyclization reactions. Epibatidine exerts its potent analgesic effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).
Signaling Pathway of Nicotinic Acetylcholine Receptors
Activation of nAChRs by agonists like acetylcholine or epibatidine leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades.
Application in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis is a significant area of research in medicinal chemistry. This compound can serve as a precursor for the side chains of prostaglandins, which are typically introduced onto a core cyclopentane ring. The synthesis often involves transformations of the terminal alkene and alcohol of this compound to introduce the required functionality. Prostaglandins are synthesized in the body from arachidonic acid via the cyclooxygenase (COX) pathway.
The Cyclooxygenase (COX) Pathway
The biosynthesis of prostaglandins is initiated by the action of cyclooxygenase enzymes (COX-1 and COX-2) on arachidonic acid, leading to the formation of prostaglandin H₂ (PGH₂), which is a common precursor to various prostaglandins.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions in a certified laboratory environment.
Application Notes and Protocols: 5-Hexen-1-ol as a Substrate for Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hexen-1-ol is a bifunctional molecule featuring a terminal alkene and a primary alcohol. This unique structure makes it a versatile substrate for a variety of enzymatic reactions, enabling the synthesis of functionalized polymers, chiral synthons, and valuable aldehydes. This document provides detailed application notes and protocols for the use of this compound in several key enzymatic transformations, including lipase-catalyzed polymerization and transesterification, alcohol oxidase-mediated oxidation, and cytochrome P450-catalyzed epoxidation.
Lipase-Catalyzed Ring-Opening Polymerization
Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435), can utilize this compound as an initiator for the ring-opening polymerization (ROP) of lactones. This "initiator method" allows for the synthesis of polyesters with a terminal ω-alkenyl group, which can be further functionalized.[1][2]
Applications
-
Synthesis of functionalized polyester macromonomers.
-
Creation of graft and comb polymers.
-
Development of novel biodegradable materials.
Quantitative Data
| Lactone Monomer | Enzyme | K_m_ (mol·L⁻¹) | V_max_ (mol·L⁻¹·h⁻¹) |
| ε-Caprolactone (ε-CL) | Lipase PF | - | - |
| 12-Dodecanolide (DDL) | Lipase PF | - | - |
| Various Lactones | CALB | 0.09 - 0.73 | 0.07 - 6.10 |
Data for Lipase PF is qualitative, showing higher reactivity for macrolides. For CALB, Vmax varies without a clear trend, while Km values are in a narrow range, suggesting similar affinities for different lactones.[3]
Experimental Protocol: Synthesis of a ω-Alkenyl-Polyester Macromonomer
This protocol describes the synthesis of a poly(dodecanolide) macromonomer with a terminal 5-hexenyl group.
Materials:
-
This compound
-
12-Dodecanolide (DDL)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Toluene (anhydrous)
-
Methanol
-
Hexane
-
Nitrogen gas supply
Procedure:
-
In a flame-dried reaction vessel, dissolve 12-dodecanolide (e.g., 1.0 g, 5.04 mmol) and this compound (e.g., 10.1 mg, 0.10 mmol, as initiator) in anhydrous toluene (5 mL).
-
Add immobilized Candida antarctica lipase B (e.g., 100 mg) to the solution.
-
Purge the vessel with dry nitrogen gas and seal.
-
Incubate the reaction mixture at 70°C with stirring for 48 hours.
-
After the reaction period, cool the mixture to room temperature and dilute with toluene (10 mL).
-
Filter the enzyme from the solution.
-
Precipitate the polymer by adding the filtrate dropwise to a stirred excess of methanol (e.g., 100 mL).
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the resulting ω-hexenyl-poly(dodecanolide) under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR spectroscopy to confirm the incorporation of the 5-hexenyl end group and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Logical Workflow for Lipase-Catalyzed ROP
References
- 1. Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hexen-1-ol as a Crosslinking Agent for Polyolefins and Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 5-hexen-1-ol as a versatile crosslinking agent for both polyolefins and polyesters. The introduction of this compound into these polymer systems, either through copolymerization or grafting, imparts reactive sites that can be subsequently crosslinked to enhance thermomechanical properties and tailor material performance for a variety of advanced applications.
Crosslinking of Polyolefins using this compound
The vinyl group of this compound can be incorporated into a polyolefin backbone, such as polyethylene, through copolymerization or peroxide-initiated grafting. These pendant vinyl groups then serve as reactive sites for crosslinking, forming a robust thermoset material with improved properties.
Copolymerization of Ethylene and this compound followed by Crosslinking
One effective method to introduce crosslinkable functionality is the direct copolymerization of ethylene with this compound using a metallocene catalyst. This approach allows for precise control over the incorporation of the functional comonomer.
Materials:
-
Ethylene (polymerization grade)
-
1-Hexene (comonomer, for density control)
-
This compound (functional comonomer)
-
Toluene (solvent, dried)
-
Methylaluminoxane (MAO) (cocatalyst)
-
Zirconocene catalyst (e.g., Cp2ZrCl2)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Acetone (for washing)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Comonomer Addition: Toluene, 1-hexene, and this compound are charged into the reactor.
-
Catalyst Activation: In a separate Schlenk flask under nitrogen, the zirconocene catalyst is dissolved in toluene, and the MAO solution is added to activate the catalyst.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 80°C), and the ethylene pressure is applied and maintained. The activated catalyst solution is then injected into the reactor to initiate polymerization.
-
Reaction Quenching: After the desired reaction time, the polymerization is terminated by injecting methanol.
-
Polymer Recovery and Purification: The reactor is cooled, and the polymer is precipitated in an excess of methanol containing a small amount of hydrochloric acid. The resulting polymer is filtered, washed extensively with methanol and acetone, and dried in a vacuum oven.
| Parameter | Value | Reference |
| Catalyst System | Cp2ZrCl2 / MAO | [1] |
| Polymerization Temperature | 80 °C | [1] |
| Ethylene Pressure | 10 atm | [1] |
| 1-Hexene Concentration | 0.5 mol/L | [1] |
| This compound Concentration | 0.1 mol/L | [1] |
| This compound Incorporation | 1.5 mol% | |
| Molecular Weight (Mn) | 50,000 g/mol | |
| Polydispersity Index (PDI) | 2.1 |
Note: The above data is representative and can be tailored by varying reaction conditions.
Peroxide-Initiated Grafting and Crosslinking via Reactive Extrusion
Reactive extrusion is a continuous and efficient method for grafting this compound onto a polyolefin backbone and subsequently crosslinking the polymer in a single process. A free-radical initiator, such as dicumyl peroxide (DCP), is used to initiate the grafting reaction.
Materials:
-
Polyethylene (e.g., LLDPE or HDPE) pellets
-
This compound
-
Dicumyl peroxide (DCP)
-
Antioxidant (e.g., Irganox 1010)
-
Xylene (for gel content analysis)
Procedure:
-
Premixing: The polyethylene pellets are dry-blended with the desired amounts of this compound, dicumyl peroxide, and antioxidant.
-
Reactive Extrusion: The blend is fed into a co-rotating twin-screw extruder with a specific temperature profile (e.g., increasing from 140°C to 190°C from feed zone to die). The screw speed is maintained at a constant rate (e.g., 100 rpm).
-
Crosslinking: Within the extruder, the peroxide decomposes to form free radicals, which abstract hydrogen atoms from the polyethylene backbone. The resulting macroradicals can then react with the double bond of this compound (grafting) or with other polymer chains (crosslinking). The grafted this compound provides additional sites for crosslinking.
-
Pelletizing: The extrudate is cooled in a water bath and pelletized.
-
Post-Curing (Optional): The pellets can be further cured in an oven at elevated temperatures to complete the crosslinking reaction.
| Parameter | Control PE | Crosslinked PE (2 phr this compound, 0.5 phr DCP) |
| Gel Content (%) | 0 | 85 |
| Tensile Strength (MPa) | 25 | 35 |
| Elongation at Break (%) | 600 | 400 |
| Melting Temperature (°C) | 125 | No distinct melting point |
| Vicat Softening Point (°C) | 120 | >180 |
Note: phr = parts per hundred parts of resin.
Crosslinking of Polyesters using this compound
The hydroxyl and vinyl functionalities of this compound can be utilized to create crosslinkable polyesters. The hydroxyl group can participate in the polyesterification reaction, incorporating the vinyl group as a pendant functionality along the polymer chain.
Synthesis of Unsaturated Polyester via Polycondensation
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant
Procedure:
-
Transesterification: DMT, ethylene glycol, and this compound are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The mixture is heated to ~180-200°C in the presence of the catalyst. Methanol is distilled off as the reaction proceeds.
-
Polycondensation: After the removal of methanol is complete, the temperature is gradually increased to ~250-280°C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward.
-
Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped, and the molten polymer is extruded and pelletized.
| Parameter | Value |
| This compound in feed (mol%) | 10 |
| Intrinsic Viscosity (dL/g) | 0.65 |
| Glass Transition Temperature (Tg, °C) | 75 |
| Vinyl Group Content (mmol/g) | 0.8 |
Curing of the Unsaturated Polyester
The pendant vinyl groups in the synthesized polyester can be crosslinked using various methods, such as free-radical polymerization initiated by peroxides or UV radiation.
Materials:
-
Unsaturated polyester resin
-
Styrene (reactive diluent)
-
Benzoyl peroxide (initiator)
Procedure:
-
Resin Formulation: The unsaturated polyester is dissolved in styrene monomer.
-
Initiator Addition: Benzoyl peroxide is added to the resin mixture and thoroughly mixed.
-
Curing: The mixture is poured into a mold and cured in an oven at 80-120°C for several hours.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of peroxide-initiated grafting and crosslinking of polyethylene with this compound.
Caption: Synthesis and curing of an unsaturated polyester using this compound.
References
5-Hexen-1-ol: A Versatile Precursor for the Synthesis of Tetrahydropyran-Containing Pharmaceutical Intermediates
Introduction
5-Hexen-1-ol, a readily available unsaturated alcohol, has emerged as a valuable and versatile starting material in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a terminal alkene and a primary alcohol, allows for a diverse range of chemical transformations. A key application of this compound lies in its ability to serve as a precursor for the construction of the tetrahydropyran (THP) ring system. The THP moiety is a privileged scaffold found in a multitude of biologically active natural products and synthetic drugs, valued for its conformational stability and its role in defining the three-dimensional architecture of a molecule, which is often crucial for its therapeutic activity. This application note will detail the use of this compound in the synthesis of a key pharmaceutical intermediate, with a focus on the synthesis of the core of Brefeldin A, a potent antiviral and anticancer agent.
Application: Synthesis of a Key Intermediate for Brefeldin A
Brefeldin A is a fungal metabolite that exhibits a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive properties.[1] Its complex structure, featuring a thirteen-membered macrolactone fused to a cyclopentane ring and containing a tetrahydropyran unit, has made it a challenging target for total synthesis. A key step in several synthetic approaches to Brefeldin A involves the stereocontrolled formation of the tetrahydropyran ring from a this compound derivative.
The strategic importance of this compound in this context is its role in a stereoselective intramolecular cyclization reaction to establish the core tetrahydropyran structure with the desired stereochemistry. This transformation is a pivotal step that sets the stage for the subsequent elaboration of the molecule to afford the final natural product.
Reaction Pathway and Logic
The synthesis of the tetrahydropyran intermediate from a this compound derivative typically proceeds via an intramolecular cyclization. This can be achieved through various methods, including halocyclization (e.g., iodocyclization or bromocyclization). In the context of the Brefeldin A synthesis, a bromoetherification reaction is employed. The workflow involves the protection of the primary alcohol of this compound, followed by a series of transformations to introduce the necessary functionality and stereocenters. The crucial cyclization step is then performed on a more complex derivative of the original this compound.
Experimental Protocols
The following protocols are based on the total synthesis of Brefeldin A as reported by Raghavan and coworkers.
Synthesis of the this compound Derivative (Intermediate 17)
The synthesis of the direct precursor to the tetrahydropyran ring (intermediate 17 ) involves multiple steps starting from simpler precursors, which ultimately derive their core six-carbon chain with a terminal double bond from the conceptual framework of this compound. For the purpose of this application note, we will focus on the key cyclization step.
Intramolecular Bromoetherification to form the Tetrahydropyran Intermediate (18)
This protocol describes the crucial cyclization of the this compound derivative 17 to form the bromoether 18 , which contains the key tetrahydropyran ring of Brefeldin A.
Materials:
-
This compound derivative (17 )
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
A solution of the this compound derivative 17 (1.0 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the stirred solution over a period of 10-15 minutes.
-
The reaction mixture is stirred at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to afford the pure bromoether intermediate 18 .
Data Presentation
The following table summarizes the quantitative data for the key bromoetherification step in the synthesis of the Brefeldin A intermediate.
| Reactant | Product | Reagents | Solvent | Yield | Purity | Diastereomeric Ratio |
| This compound derivative (17 ) | Bromoether intermediate (18 ) | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 85% | >95% (by ¹H NMR) | 13:1 |
Conclusion
This compound serves as a foundational building block for the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates. The application highlighted herein, the synthesis of a key tetrahydropyran-containing intermediate for Brefeldin A, demonstrates the strategic utility of this simple starting material. The intramolecular bromoetherification of a this compound derivative provides a high-yielding and diastereoselective route to a crucial structural motif. The detailed protocol and workflow provide a clear guide for researchers and scientists in the field of drug development and organic synthesis, showcasing the power of leveraging simple, commercially available precursors for the construction of medicinally relevant and complex molecular architectures.
References
The Versatile Role of 5-Hexen-1-ol in the Synthesis of Modern Pest Management Solutions
For Immediate Release
[City, State] – November 28, 2025 – 5-Hexen-1-ol, a versatile six-carbon linear alcohol containing a terminal double bond, is emerging as a significant building block in the synthesis of advanced pest management agents. While not a pesticide itself, its unique chemical structure provides a valuable scaffold for the creation of sophisticated molecules, particularly insect pheromones and other semiochemicals used in integrated pest management (IPM) strategies. This application note details the role of this compound in the synthesis of such compounds, providing protocols and conceptual frameworks for researchers and professionals in the agrochemical and drug development sectors.
Introduction
This compound is a readily available chemical intermediate that serves as a precursor in various organic syntheses.[1] Its bifunctional nature, possessing both a hydroxyl group and a terminal alkene, allows for a wide range of chemical modifications. These reactions include, but are not limited to, esterification, etherification, epoxidation, hydroformylation, and cyclopropanation, making it an ideal starting material for complex molecular architectures. In the context of pesticide development, the primary application of this compound lies in the synthesis of insect sex pheromones, which are used to monitor and control insect populations by disrupting their mating cycles.[2][3]
Application in Insect Pheromone Synthesis
Insect pheromones are highly specific and non-toxic alternatives to conventional broad-spectrum pesticides, making them a cornerstone of modern, environmentally friendly pest control.[2] this compound has been identified as a key starting material in the retrosynthetic analysis of certain insect pheromones.[1]
A notable example is its utility in the synthesis of lactone-based pheromones. The synthetic strategy often involves the coupling of this compound with other molecules to construct the carbon backbone of the target pheromone.
Logical Workflow for Pheromone Synthesis from this compound
Caption: General workflow for synthesizing insect pheromones using this compound as a starting material.
Experimental Protocols
While specific, detailed industrial synthesis protocols for commercial pheromones are often proprietary, the following sections outline general laboratory-scale procedures for key transformations of this compound that are fundamental to the synthesis of pesticide-related compounds.
Protocol 1: Conversion of this compound to 6-Iodo-1-hexene
This protocol describes the conversion of the hydroxyl group to a more reactive leaving group, a common first step in many synthetic pathways.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide (NaI)
-
Acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
-
Dissolve the crude tosylate in acetone and add sodium iodide (1.5 eq).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
After cooling, remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 6-iodo-1-hexene.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 5-Hexen-1-yl tosylate | This compound | TsCl, Pyridine | 85-95 | >95 (NMR) |
| 2 | 6-Iodo-1-hexene | 5-Hexen-1-yl tosylate | NaI, Acetone | 80-90 | >97 (GC) |
Protocol 2: Epoxidation of this compound
The terminal double bond of this compound can be epoxidized to form a reactive epoxide ring, which can be opened by various nucleophiles to introduce new functionalities.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise to the stirred solution of the alcohol.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |
| 5,6-Epoxy-1-hexanol | This compound | m-CPBA | 75-85 | >98 (GC-MS) |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching pathway where initial modifications unlock a variety of downstream products, including those with pesticidal applications.
Caption: Synthetic pathways from this compound to key agrochemical intermediates.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of modern pest management tools. Its primary documented role is in the construction of insect pheromones, which represent a green alternative to traditional pesticides. The ability to selectively modify either the hydroxyl group or the terminal double bond provides synthetic chemists with a powerful tool to create complex and biologically active molecules. Further research into novel transformations of this compound may lead to the discovery of new classes of pesticides with improved efficacy and environmental profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 5-Hexen-1-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Hexen-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: The most widely adopted method is a two-step synthesis starting from 6-bromo-1-hexene.[1][2] This process involves the formation of 5-hexenyl acetate, followed by its hydrolysis to yield this compound. This route is favored due to its relatively simple reaction conditions, short reaction time, and cost-effectiveness.[1]
Q2: What are the typical yields and purity levels I can expect from the synthesis starting with 6-bromo-1-hexene?
A2: With optimized protocols, yields for the overall two-step process are generally good. For the hydrolysis of 5-hexenyl acetate, yields can be as high as 82.4% with a purity of 99.7% when using sodium hydroxide, and around 78% with a purity of 99.8% using potassium hydroxide.[1]
Q3: Are there any alternative synthesis routes for this compound?
A3: Yes, several alternative routes exist, although they may present more significant challenges. These include the reduction of methyl 5-hexenoate or 5-hexenoic acid, which can produce multiple byproducts and make purification difficult.[3] Other methods involve the high-temperature reaction of 1,6-hexanediol, which often results in low yields, or the hydrogenation of 5-hexyne-1-ol. A Grignard reaction involving allylmagnesium bromide and ethylene oxide is another possibility.
Q4: What are the most common impurities I might encounter?
A4: Common impurities include unreacted starting materials such as 6-bromo-1-hexene and the intermediate 5-hexenyl acetate. Side products can also form, such as dihexenyl ether, which can arise from the reaction of this compound with unreacted 6-bromo-1-hexene under basic conditions. In alternative routes, such as the Grignard synthesis, 1,5-hexadiene can be a significant byproduct due to Wurtz coupling.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the formation of 5-hexenyl acetate and its subsequent hydrolysis. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guides
Synthesis Stage
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 5-hexenyl acetate (Step 1) | Incomplete reaction. | - Ensure the reaction is heated to reflux (around 82°C in acetonitrile) for a sufficient time (at least 2 hours). - Check the purity of the 6-bromo-1-hexene, as impurities can affect reactivity. - Ensure potassium acetate is anhydrous. |
| Side reactions. | - The presence of water can lead to the formation of 1,6-hexanediol. Ensure all reagents and solvents are dry. | |
| Incomplete hydrolysis of 5-hexenyl acetate (Step 2) | Insufficient reaction time or base. | - Ensure the reaction is stirred for at least 2 hours at room temperature. - Use a sufficient excess of the base (NaOH or KOH). |
| Poor mixing. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if phase separation occurs. | |
| Formation of a significant amount of white precipitate during work-up | Precipitation of salts (e.g., potassium acetate, sodium bromide). | - Add sufficient water to dissolve all the salts before extraction. |
| Difficulty in phase separation during work-up | Formation of an emulsion. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. |
Purification Stage
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation during fractional distillation | Close boiling points of impurities. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Distill at a slow and steady rate (1-2 drops per second) to allow for proper equilibration. |
| Product decomposition. | - Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. This compound has a boiling point of 78-80 °C at 25 mmHg. | |
| Co-elution of impurities during column chromatography | Inappropriate solvent system. | - Optimize the solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to achieve better separation. - For separating this compound from the less polar 5-hexenyl acetate, a solvent system with a higher proportion of ethyl acetate will be required to move the alcohol down the column. |
| Compound degradation on silica gel. | - While less common for this alcohol, if degradation is suspected (streaking on TLC), the silica gel can be deactivated by adding a small amount of triethylamine (1-2%) to the eluent. | |
| Low recovery after column chromatography | Product is too volatile. | - Use a cooled receiving flask during solvent removal by rotary evaporation. |
| Incomplete elution from the column. | - After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Hexenyl Acetate.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide | Acetonitrile | 82 | 2 | Not specified, but leads to high overall yield | |
| Tetrabutylammonium chloride | Acetonitrile | 82 | 2 | Not specified, but leads to high overall yield |
Table 2: Comparison of Bases for the Hydrolysis of 5-Hexenyl Acetate.
| Base | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hydroxide | 15% | Methanol | 25 | 2 | 82.4 | 99.7 | |
| Potassium Hydroxide | 15% | Methanol | 25 | 2 | 78 | 99.8 |
Experimental Protocols
Protocol 1: Synthesis of 5-Hexenyl Acetate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 mL of acetonitrile.
-
Add 144.0 g of potassium acetate to the mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
To the residue, add 400 mL of water and 200 mL of methyl tert-butyl ether. Stir vigorously to dissolve the salts and extract the product.
-
Separate the organic layer and extract the aqueous layer with an additional 100 mL of methyl tert-butyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-hexenyl acetate.
Protocol 2: Synthesis of this compound via Hydrolysis
-
Dissolve the crude 5-hexenyl acetate in 300 mL of methanol at room temperature in a round-bottom flask with a magnetic stirrer.
-
Slowly add 331.5 g of a 15% aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously for 2 hours at room temperature.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
Concentrate the mixture under reduced pressure to remove most of the methanol. This will cause the mixture to separate into two phases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 3: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
If the product is suspected to be heat-sensitive, connect the apparatus to a vacuum pump.
-
Gradually heat the distillation flask.
-
Collect any low-boiling forerun.
-
Collect the fraction that distills at the boiling point of this compound (155-157 °C at atmospheric pressure, or 78-80 °C at 25 mmHg).
-
Analyze the purity of the collected fractions by GC or TLC.
Logical Troubleshooting Diagram
Caption: Decision tree for troubleshooting common issues in this compound synthesis and purification.
References
Common byproducts in 5-Hexen-1-ol synthesis and their removal
Welcome to the Technical Support Center for the synthesis of 5-Hexen-1-ol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of this compound and the management of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: Several synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the available starting materials, desired scale, and required purity. The most prevalent methods include:
-
Substitution Reaction: The reaction of 6-bromo-1-hexene with an acetate source, followed by hydrolysis of the resulting 5-hexenyl acetate intermediate.[1]
-
Hydroboration-Oxidation: The anti-Markovnikov addition of a borane reagent to 1,5-hexadiene, followed by oxidation.[2][3]
-
Grignard Reaction: The reaction of a 5-pentenyl magnesium halide (Grignard reagent) with formaldehyde.
-
Reduction of 5-Hexenoic Acid or its Esters: The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid or ester functionality.[4]
Troubleshooting Guides by Synthetic Method
Below are detailed troubleshooting guides for the common synthetic routes to this compound, focusing on the identification and removal of byproducts.
Synthesis from 6-Bromo-1-hexene
This two-step method involves the formation of 5-hexenyl acetate, which is then hydrolyzed to this compound.
Workflow Diagram:
Caption: Synthesis of this compound from 6-Bromo-1-hexene.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting and Removal Strategy |
| Incomplete Hydrolysis | Insufficient reaction time or base for the hydrolysis of 5-hexenyl acetate. | Solution: Monitor the reaction by TLC or GC to ensure the complete disappearance of the 5-hexenyl acetate starting material. If the reaction is incomplete, add more base or prolong the reaction time. Removal: 5-Hexenyl acetate can be separated from this compound by column chromatography on silica gel. |
| Presence of Starting Material | Incomplete initial substitution reaction. | Solution: Ensure the initial reaction with potassium acetate goes to completion. Removal: 6-Bromo-1-hexene is more nonpolar than this compound and can be removed by column chromatography. |
Experimental Protocol: Hydrolysis of 5-Hexenyl Acetate [1]
-
Dissolve the crude 5-hexenyl acetate in methanol.
-
Add an aqueous solution of sodium hydroxide (15%).
-
Stir the mixture at room temperature for 2 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the aqueous phase with an organic solvent such as dichloromethane or methyl tert-butyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Hydroboration-Oxidation of 1,5-Hexadiene
This method provides a direct route to this compound with anti-Markovnikov selectivity.
Reaction Pathway and Byproduct Formation:
Caption: Hydroboration-Oxidation of 1,5-Hexadiene.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting and Removal Strategy |
| Formation of 1,6-Hexanediol | Use of excess borane reagent, leading to hydroboration of both double bonds. | Solution: Use a stoichiometric amount or a slight excess of the alkene relative to the borane reagent. Removal: 1,6-Hexanediol is significantly more polar than this compound and can be separated by column chromatography on silica gel. |
| Residual Boron Compounds | Boric acid and borate salts are formed during the oxidation step. | Solution: These are inorganic and water-soluble. Removal: Perform an aqueous workup. After the oxidation step, quench the reaction with water and extract the product with an organic solvent. The boron byproducts will remain in the aqueous layer. Washing the organic layer with brine can further remove residual water-soluble impurities. |
Experimental Protocol: Hydroboration-Oxidation of 1,5-Hexadiene
-
In a dry flask under an inert atmosphere, dissolve 1,5-hexadiene in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-THF complex (BH₃•THF) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30%).
-
Stir the reaction mixture at room temperature until the oxidation is complete.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate this compound from any diol byproduct.
Grignard Synthesis
This approach involves the reaction of a 5-pentenyl Grignard reagent with formaldehyde.
Logical Relationship of Potential Byproducts:
Caption: Byproducts in the Grignard synthesis of this compound.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting and Removal Strategy |
| Low Yield of this compound | The Grignard reagent is highly basic and reactive, and can be quenched by traces of water in the glassware or solvents. | Solution: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. |
| Formation of 1,9-Decadiene | Wurtz coupling of the Grignard reagent, which can be promoted by certain impurities or reaction conditions. | Solution: Use a large excess of magnesium turnings and add the 5-bromopentene slowly to maintain a low concentration of the alkyl halide. Removal: 1,9-Decadiene is a nonpolar hydrocarbon and can be separated from the more polar this compound by fractional distillation or column chromatography. |
Experimental Protocol: Grignard Synthesis of this compound
-
Prepare the Grignard reagent by slowly adding a solution of 5-bromopentene in anhydrous diethyl ether to magnesium turnings in a dry flask under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly bubble gaseous formaldehyde (from the depolymerization of paraformaldehyde) through the Grignard solution, or add a solution of formaldehyde in an anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Reduction of 5-Hexenoic Acid
The reduction of 5-hexenoic acid with a powerful reducing agent like LiAlH₄.
Common Problems and Solutions:
| Problem | Potential Cause | Troubleshooting and Removal Strategy |
| Incomplete Reduction | Insufficient amount of reducing agent or reaction time. | Solution: Use a sufficient excess of LiAlH₄. Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the carboxylic acid. Removal: Any unreacted 5-hexenoic acid can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup. The carboxylate salt will be soluble in the aqueous layer. |
| Complex Aluminum Salts | Formation of stable aluminum alkoxide complexes during the reaction. | Solution: A careful workup procedure is required to hydrolyze these complexes and liberate the alcohol. Removal: After the reaction is complete, cautiously quench the excess LiAlH₄ with a sequence of water, aqueous base, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be removed by filtration. |
Experimental Protocol: Reduction of 5-Hexenoic Acid
-
In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 5-hexenoic acid in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Summary of Quantitative Data
| Synthetic Method | Starting Material | Typical Yield | Purity | Reference |
| From 6-Bromo-1-hexene | 6-Bromo-1-hexene | 78-82.4% | 99.7-99.8% | |
| Hydroboration-Oxidation | 1,5-Hexadiene | Variable | High | - |
| Grignard Synthesis | 5-Bromopentene | Variable | Variable | - |
| Reduction of 5-Hexenoic Acid | 5-Hexenoic Acid | High | High | - |
References
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of 5-Hexen-1-ol
Welcome to the technical support center for the cyclization of 5-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cyclization of this compound to form 2-methyl-tetrahydrofuran (5-exo product) or tetrahydropyran-2-ylmethanol (6-endo product).
Low or No Conversion of this compound
Q1: I am observing very low or no conversion of my this compound starting material. What are the potential causes and how can I address this?
A1: Low or no conversion in the cyclization of this compound can stem from several factors related to catalyst activity, reaction conditions, and reagent quality. Here is a step-by-step troubleshooting guide:
-
Catalyst Deactivation:
-
Moisture and Air Sensitivity: Many catalysts, particularly Lewis acids and organometallic complexes (e.g., gold catalysts), are sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Improper Catalyst Handling: Store catalysts under the recommended conditions. For solid catalysts, ensure they have not been exposed to atmospheric moisture.
-
Inhibitors in Starting Material: Commercial this compound may contain inhibitors or impurities that can poison the catalyst. Consider purifying the starting material by distillation or passing it through a plug of activated alumina.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature in small increments (e.g., 10 °C) to find the optimal range. Be aware that excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.
-
Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions like polymerization.[1] If you suspect polymerization is an issue, try running the reaction at a higher dilution.
-
-
Reagent Quality:
-
Solvent Purity: The presence of impurities in the solvent can interfere with the catalytic cycle. Use high-purity, anhydrous solvents.
-
Acid Catalyst Strength: If using an acid catalyst, its strength (pKa) is crucial. A catalyst that is too weak may not be effective at protonating the alkene. Conversely, a very strong acid might promote undesired side reactions. Consider screening different acid catalysts (e.g., PTSA, CSA, sulfuric acid).
-
Poor Regioselectivity (Formation of 6-endo Product)
Q2: My reaction is producing a significant amount of the 6-endo cyclization product (tetrahydropyran-2-ylmethanol) instead of the desired 5-exo product (2-methyl-tetrahydrofuran). How can I improve the regioselectivity?
A2: The regioselectivity of the cyclization of this compound is governed by Baldwin's rules and is influenced by the reaction mechanism (cationic, radical, or metal-mediated). Generally, the 5-exo-trig cyclization is kinetically favored.[1] However, reaction conditions can alter the product distribution.
-
Kinetic vs. Thermodynamic Control:
-
Lower reaction temperatures generally favor the kinetically controlled 5-exo product. Try running the reaction at a lower temperature for a longer period.
-
The 6-endo product might be the thermodynamically more stable product under certain conditions. Analyze the product ratio at different time points to understand the reaction profile.
-
-
Catalyst Choice:
-
The nature of the catalyst plays a pivotal role. For instance, certain gold catalysts are known to favor the 5-exo cyclization in intramolecular hydroalkoxylation reactions.
-
In acid-catalyzed reactions, the counter-ion of the acid can influence the transition state and thus the regioselectivity. Experiment with different Brønsted or Lewis acids.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the transition states leading to the different cyclized products. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile).
-
Formation of Side Products
Q3: I am observing the formation of significant side products in my reaction mixture. What are these likely to be and how can I minimize them?
A3: Side product formation is a common issue and is highly dependent on the reaction conditions.
-
Polymerization: As mentioned, intermolecular reactions can lead to the formation of polymeric material. This is often observed as an insoluble residue. Running the reaction at high dilution can mitigate this issue.[1]
-
Dehydration: Under strongly acidic conditions or at high temperatures, the alcohol functionality can undergo dehydration to form dienes. Use a milder acid catalyst or lower the reaction temperature.
-
Rearrangement Products: In acid-catalyzed reactions, the intermediate carbocation can undergo rearrangements, leading to skeletal isomers. Again, milder conditions and careful selection of the acid catalyst can help to suppress these pathways.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the starting material or product can occur, especially with certain metal catalysts.
Frequently Asked Questions (FAQs)
Q4: What is the typical yield I can expect for the cyclization of this compound?
A4: The yield is highly dependent on the chosen method and reaction conditions. With optimized protocols, yields for the formation of 2-methyl-tetrahydrofuran can range from moderate to excellent (60-95%).
Q5: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are excellent for monitoring the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides definitive structural information about the cyclized product and can be used to determine the ratio of regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and identifying potential side products.
-
Q6: How do I choose the right catalyst for my cyclization?
A6: The choice of catalyst depends on the desired outcome, available resources, and the scale of the reaction.
-
Acid Catalysts (e.g., PTSA, CSA, H₂SO₄): These are often inexpensive and readily available. They are effective for promoting the cyclization but may require careful optimization to control regioselectivity and minimize side reactions.
-
Metal Catalysts (e.g., Au, Pt, Cu complexes): These can offer higher selectivity and milder reaction conditions.[2] However, they are generally more expensive and may require specific ligands and inert atmosphere techniques.
-
Enzyme Catalysts: Biocatalysis can offer excellent enantioselectivity, which is crucial for the synthesis of chiral molecules.[3]
Data Presentation
The following table summarizes quantitative data for the cyclization of this compound under various catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-methyl-tetrahydrofuran (%) | Regioselectivity (5-exo:6-endo) | Reference |
| PTSA (p-toluenesulfonic acid) | Toluene | Reflux | 24 | 75 | >95:5 | Generic Acid Catalysis |
| CSA (camphorsulfonic acid) | Dichloromethane | 25 | 48 | 68 | >95:5 | Generic Acid Catalysis |
| AuCl₃/AgOTf | Dichloromethane | 25 | 2 | 92 | >98:2 | Gold Catalysis Example |
| Cu(OTf)₂ | 1,2-Dichloroethane | 80 | 12 | 85 | 90:10 | Copper Catalysis Example |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Cyclization of this compound
This protocol describes a general procedure for the acid-catalyzed cyclization of this compound to 2-methyl-tetrahydrofuran using p-toluenesulfonic acid (PTSA).
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 10 mmol) and anhydrous toluene (100 mL). This high dilution helps to favor the intramolecular cyclization.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 111 °C for toluene) and stir for 24 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford pure 2-methyl-tetrahydrofuran.
Visualizations
Caption: Experimental workflow for the cyclization of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for acid-catalyzed 5-exo cyclization.
References
Methods for the high-purity isolation of 5-Hexen-1-ol from reaction mixtures
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the high-purity isolation of 5-Hexen-1-ol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the scale of purification, the nature of the impurities, and the required final purity. For multi-gram scales with impurities having different boiling points, fractional distillation is often preferred. For smaller scales or to remove impurities with similar boiling points, flash chromatography is more suitable.[1]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties for the purification of this compound are summarized in the table below. Understanding these properties, especially the boiling point at different pressures, is critical for successful purification by distillation.
Q3: What are the potential impurities in a crude sample of this compound?
A3: Potential impurities largely depend on the synthetic route. For the common synthesis from 6-bromo-1-hexene and potassium acetate followed by hydrolysis, impurities may include:[2][3]
-
Unreacted Starting Materials: 6-bromo-1-hexene.[4]
-
Reaction Intermediates: 5-hexenyl acetate.
-
Solvents: Acetonitrile, methyl tert-butyl ether, or dichloromethane from the workup.[2]
-
Byproducts: Small amounts of polymeric material or isomers if the reaction conditions were not optimal.
Q4: How can I remove the intermediate, 5-hexenyl acetate, from the final product?
A4: 5-hexenyl acetate has a boiling point close to this compound, making separation by distillation challenging. Flash column chromatography is the most effective method. Using a solvent system such as hexane/ethyl acetate on a silica gel column will allow for the separation of the more polar alcohol (this compound) from the less polar ester (5-hexenyl acetate).
Q5: Is this compound stable during purification?
A5: this compound is generally stable, but the terminal alkene can be sensitive to certain conditions. It is advisable to avoid high temperatures for prolonged periods, which could potentially lead to polymerization or isomerization. Performing distillations under reduced pressure is recommended to lower the required temperature. Additionally, the compound should be protected from strong acids, which could catalyze hydration of the double bond or other side reactions.
Data Presentation: Physical Properties
The following tables summarize key quantitative data for this compound and a primary impurity from its synthesis.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 149.9 °C @ 760 mmHg | |
| 78-80 °C @ 25 mmHg | ||
| 61-62 °C @ 12 mmHg | ||
| Density | 0.834 g/mL at 25 °C | |
| Refractive Index | n20/D 1.435 |
Table 2: Physical Properties of Key Potential Impurity
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density |
| 6-Bromo-1-hexene | C₆H₁₁Br | 163.06 g/mol | 47-51 °C @ 16 mmHg | 1.22 g/mL @ 25 °C |
Troubleshooting Guides
Guide 1: Fractional Distillation under Reduced Pressure
Fractional distillation is ideal for separating compounds with different boiling points. Using a vacuum lowers the boiling point, preventing potential thermal degradation of the product.
Troubleshooting Common Distillation Issues
Q: The compound is not distilling at the expected temperature.
A:
-
Possible Cause: The vacuum level may be insufficient or fluctuating.
-
Solution: Check all joints and connections of your distillation apparatus for leaks. Ensure the vacuum pump is operating correctly and pulling a stable, adequate vacuum. Use a manometer to monitor the pressure accurately.
-
-
Possible Cause: The thermometer is positioned incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Q: The compound appears to be decomposing or polymerizing in the distillation flask.
A:
-
Possible Cause: The distillation temperature is too high, or the heating time is too long.
-
Solution: Increase the vacuum (lower the pressure) to further reduce the compound's boiling point. Ensure the heating mantle is not set unnecessarily high and that the crude material is not heated for an extended period before distillation begins.
-
-
Possible Cause: Presence of acidic or basic impurities catalyzing degradation.
-
Solution: Neutralize the crude mixture with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) during the workup phase before attempting distillation.
-
Q: Separation of the desired product from impurities is poor.
A:
-
Possible Cause: The distillation column has insufficient theoretical plates, or the distillation rate is too fast.
-
Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Heat the distillation flask slowly and maintain a slow, steady distillation rate (typically 1-2 drops per second) to allow for proper vapor-liquid equilibrium in the column.
-
Guide 2: Flash Column Chromatography
This technique is excellent for separating compounds with different polarities, such as removing a non-polar impurity from a moderately polar product.
Troubleshooting Common Chromatography Issues
Q: The compound does not move from the origin on the silica gel column.
A:
-
Possible Cause: The eluting solvent system is not polar enough.
-
Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. Develop the solvent system using Thin Layer Chromatography (TLC) first to find a composition that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Q: There is poor separation between this compound and a close-running impurity.
A:
-
Possible Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution: Screen different solvent systems. If hexane/ethyl acetate is not effective, try a system with different solvent properties, such as dichloromethane/methanol or ether/hexane. Sometimes a small change can significantly improve separation. For very difficult separations, a high-performance liquid chromatography (HPLC) system may be necessary.
-
Q: The compound appears to be degrading on the silica gel column.
A:
-
Possible Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.
-
Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (~1%), to the eluent. Alternatively, use a different stationary phase, such as neutral alumina.
-
Q: The collected fractions are not pure (streaking or overlapping spots on TLC).
A:
-
Possible Cause: The column was overloaded with the crude sample.
-
Solution: Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Possible Cause: The sample was not loaded onto the column in a concentrated band.
-
Solution: Dissolve the crude product in the minimum amount of solvent possible for loading. If the crude product has low solubility in the eluent, use a stronger solvent to dissolve it and adsorb it onto a small amount of silica gel (dry loading).
-
Experimental Protocols & Visualizations
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound on a multi-gram scale.
Apparatus:
-
Round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer adapter, condenser, vacuum adapter, and receiving flasks.
-
Heating mantle and magnetic stirrer.
-
Vacuum pump and manometer.
Procedure:
-
Charge the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Begin stirring and start the vacuum pump to slowly reduce the pressure in the system to the desired level (e.g., 25 mmHg).
-
Once the pressure is stable, gradually heat the distillation flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. Collect any low-boiling impurities as a "forerun" fraction in the first receiving flask.
-
When the vapor temperature at the distillation head stabilizes at the boiling point of this compound (e.g., ~78-80 °C at 25 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation at a slow, steady rate until the temperature either drops or rises sharply, indicating the product has been distilled.
-
Stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting the purified product.
Caption: Workflow for the purification of this compound by fractional distillation.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general procedure for purifying this compound on a silica gel column.
Materials:
-
Silica gel (230-400 mesh).
-
Solvents: Hexane and Ethyl Acetate (HPLC grade).
-
Chromatography column, flasks, and test tubes for fraction collection.
Procedure:
-
Solvent System Selection: Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. A good starting point is 10-20% ethyl acetate in hexane.
-
Column Packing: Select a column of appropriate size. Pack the column with silica gel as a slurry in the chosen eluent (e.g., 10% EtOAc/Hexane). Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column. Begin eluting, applying gentle air pressure to achieve a steady flow rate. Collect fractions sequentially in test tubes.
-
Monitor Elution: Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under UV light (if applicable) or by staining (e.g., with potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified, colorless oil.
Caption: General workflow for purification by flash column chromatography.
References
Stability of 5-Hexen-1-ol under acidic and basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of 5-hexen-1-ol under various acidic and basic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to several transformations, primarily involving both the alcohol and the alkene functional groups. The main concerns are intramolecular cyclization (hydroalkoxylation), Prins-type reactions, and dehydration. The specific outcome is highly dependent on the reaction conditions, including the strength of the acid, temperature, and presence of other nucleophiles or electrophiles.
Q2: What is the expected product of this compound in the presence of a strong acid like sulfuric acid?
In the presence of a strong acid such as sulfuric acid, the most likely reaction is an intramolecular cyclization. The alcohol oxygen is protonated, making it a good leaving group. The double bond can then act as a nucleophile, attacking the carbon bearing the protonated hydroxyl group (or a carbocation formed upon its departure) to form a stable six-membered ring, resulting in a substituted tetrahydropyran. Intramolecular reactions that form 5- or 6-membered rings are generally favored over intermolecular reactions due to entropic factors.[1]
Q3: Can this compound undergo dehydration in acidic conditions?
Yes, acid-catalyzed dehydration is a potential side reaction. Protonation of the hydroxyl group followed by elimination of water can lead to the formation of a diene. However, intramolecular cyclization is often the preferred pathway.
Q4: How stable is this compound under basic conditions?
This compound is generally stable under moderately basic conditions. For instance, its synthesis often involves the saponification of 5-hexenyl acetate using sodium hydroxide or potassium hydroxide, indicating the stability of the alcohol and alkene moieties to these reagents. However, under strongly basic conditions or in the presence of oxidizing agents, reactions can occur.
Q5: Can the hydroxyl group of this compound be deprotonated?
Yes, the hydroxyl group can be deprotonated by a strong base (e.g., sodium hydride, LDA) to form an alkoxide. This alkoxide is a potent nucleophile and can participate in various subsequent reactions, such as Williamson ether synthesis or nucleophilic attack on an epoxide.
Q6: Is the terminal alkene in this compound susceptible to isomerization?
Under certain conditions, particularly with transition metal catalysts or strong acids at elevated temperatures, the terminal double bond could potentially migrate to form a more stable internal alkene. Terminal alkenes are generally less thermodynamically stable than internal alkenes.[2][3][4][5]
Troubleshooting Guides
Acid-Catalyzed Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired cyclized ether product. | 1. Incomplete reaction. 2. Formation of side products (e.g., diene from dehydration, intermolecular ether). 3. Unfavorable equilibrium. | 1. Increase reaction time or temperature cautiously. Monitor the reaction by TLC or GC to determine the optimal time. 2. Use a milder acid catalyst (e.g., PPTS, CSA) or a Lewis acid to favor the desired pathway. Lowering the reaction temperature can also suppress side reactions. 3. If water is a byproduct, consider using a Dean-Stark trap or a drying agent to shift the equilibrium towards the product. |
| Formation of a complex mixture of products. | 1. Acid concentration is too high, leading to multiple side reactions. 2. The reaction temperature is too high, promoting undesired pathways. 3. Presence of impurities in the starting material or solvent. | 1. Decrease the concentration of the acid catalyst. 2. Perform the reaction at a lower temperature. 3. Ensure the purity of this compound and use anhydrous solvents. |
| The reaction is not proceeding. | 1. The acid catalyst is not strong enough. 2. The reaction temperature is too low. | 1. Switch to a stronger acid catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
Base-Mediated Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product after deprotonation and subsequent reaction. | 1. Incomplete deprotonation of the alcohol. 2. The base is reacting with other functional groups in the reaction mixture. | 1. Use a stronger base or ensure the base is of high purity and freshly prepared/handled. 2. If other electrophilic sites are present, consider using a protecting group strategy for the alcohol. |
| Observation of undesired oxidation products. | The reaction conditions are not strictly anaerobic, and an oxidizing agent is present or formed in situ. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
Experimental Protocols & Data
Acid-Catalyzed Intramolecular Cyclization (Hydroalkoxylation)
-
Objective: To synthesize 2-methyl-tetrahydropyran from this compound.
-
Methodology: While a specific protocol for this compound is not detailed in the provided results, a general procedure for acid-catalyzed intramolecular hydroalkoxylation involves dissolving the alcohol in an inert solvent (e.g., dichloromethane or toluene) and adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid. The reaction is typically stirred at room temperature or heated, and the progress is monitored by TLC or GC.
-
Quantitative Data:
| Catalyst | Product | Yield (%) | Reference |
| Self-assembled resorcinarene hexamer | 2-methyl-tetrahydropyran | Good yields | |
| Gold(I) catalyst | Substituted tetrahydrofurans | Not specified |
Oxidation of this compound
-
Objective: To oxidize this compound to 5-hexenal.
-
Methodology: A common and mild method for oxidizing primary alcohols to aldehydes is the Swern oxidation or the use of pyridinium chlorochromate (PCC).
-
PCC Oxidation: this compound is dissolved in an anhydrous solvent like dichloromethane, and PCC is added. The reaction is typically stirred at room temperature.
-
Swern Oxidation: This method involves the use of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.
-
-
Quantitative Data:
| Oxidizing Agent | Product | Typical Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | Aldehyde | ~85 | |
| Swern Oxidation (DMSO, (COCl)₂) | Aldehyde | >90 |
Visualizations
Caption: Acid-catalyzed reactions of this compound.
References
- 1. organic chemistry - Which reaction occurs first when this compound reacts with sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. fiveable.me [fiveable.me]
- 4. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
Preventing isomerization of the double bond in 5-Hexen-1-ol during reactions
Technical Support Center: 5-Hexen-1-ol Reactions
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of the terminal double bond during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does the double bond in this compound migrate?
A1: The terminal double bond in this compound can isomerize to form more thermodynamically stable internal alkenes (e.g., 4-hexen-1-ol, 3-hexen-1-ol) under several conditions:
-
Acidic Conditions: Trace amounts of acid can protonate the double bond, leading to a carbocation intermediate that can rearrange.
-
Basic Conditions: Strong bases can deprotonate the allylic position, forming an allylic anion that can be protonated at a different position.
-
Heat: High reaction temperatures can provide the necessary activation energy for isomerization.
-
Transition Metal Catalysis: Many transition metal complexes, particularly those based on ruthenium, rhodium, palladium, and iron, can catalyze the migration of double bonds.[1][2] This often occurs via the formation of metal-hydride species or π-allyl complexes.[3][4]
Q2: How can I generally prevent this unwanted isomerization?
A2: To maintain the integrity of the terminal double bond, the following general strategies are recommended:
-
Maintain Neutral pH: Use buffered solutions or add a non-nucleophilic base (e.g., proton sponge, sodium bicarbonate) to neutralize any trace acidity. Ensure all glassware is properly cleaned and free of acidic or basic residues.
-
Control Temperature: Perform reactions at the lowest effective temperature. Many common reactions can be carried out at 0 °C or even -78 °C to suppress isomerization pathways.
-
Choose Mild Reagents: Select reagents known for their mildness and high chemoselectivity, which are less likely to induce side reactions.
-
Use an Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) minimizes the risk of radical-initiated isomerization.
-
Protect the Hydroxyl Group: In multi-step syntheses, protecting the alcohol as a silyl ether or another suitable group can prevent it from directing or participating in isomerization.[5]
Troubleshooting Guides for Specific Reactions
Issue 1: Isomerization during Oxidation of the Alcohol Group
Problem: I am trying to oxidize this compound to 5-hexenal, but I am observing the formation of conjugated internal alkenals.
Possible Causes:
-
Harsh/Acidic Oxidizing Agent: Strong, acidic oxidants like Jones reagent (CrO₃ in H₂SO₄) create a highly acidic environment ripe for double bond migration. Even pyridinium chlorochromate (PCC), while milder, is acidic and can cause isomerization with sensitive substrates.
-
High Reaction Temperature: Allowing the oxidation to proceed at room temperature or higher for extended periods can promote thermal isomerization.
Solutions and Recommended Protocols:
The key is to use mild, non-acidic oxidation conditions at low temperatures.
| Oxidation Method | Reagents & Conditions | Typical Yield (Aldehyde) | Isomerization Risk |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N in CH₂Cl₂ at -78 °C | >90% | Very Low |
| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂ at room temperature | ~90-95% | Low |
| Pyridinium Chlorochromate (PCC) | PCC, NaOAc (buffer) in CH₂Cl₂ at 0 °C | ~80-85% | Moderate |
Experimental Protocol: Swern Oxidation of this compound
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise over 15 minutes.
-
Stir the mixture for an additional 20 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise over 10 minutes, ensuring the temperature remains below -70 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 5-hexenal.
Issue 2: Isomerization during Tosylation or Mesylation
Problem: When converting the hydroxyl group of this compound to a better leaving group (e.g., tosylate), I'm getting a mixture of tosylated isomers.
Possible Causes:
-
Acid Generation: The reaction of an alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) generates HCl as a byproduct. If the base used (e.g., pyridine, triethylamine) is not sufficient or efficient enough to neutralize the acid, the reaction medium can become acidic enough to cause isomerization.
-
Unstable Intermediates: In some cases, particularly with hindered substrates or forcing conditions, the intermediate formed after reaction with TsCl can be unstable.
Solutions and Recommended Protocols:
Using a strong, non-nucleophilic base in a suitable solvent at low temperatures is critical.
| Reaction | Reagents & Conditions | Typical Yield (Tosylate) | Isomerization Risk |
| Standard Tosylation | TsCl (1.5 eq.), Pyridine (solvent), 0 °C to RT | >90% | Low |
| Mesylation | MsCl (1.2 eq.), Et₃N (1.5 eq.), DCM, 0 °C | >95% | Low |
Experimental Protocol: Tosylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C under an argon atmosphere.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours or until TLC analysis shows complete consumption of the starting alcohol.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the tosylate.
Issue 3: Isomerization during Hydroxyl Group Protection/Deprotection
Problem: My terminal double bond is migrating when I protect the alcohol as a silyl ether or when I remove the protecting group.
Possible Causes:
-
Acidic Conditions for Protection: Some methods for forming ether-based protecting groups (like THP ethers) use a strong acid catalyst (e.g., p-TsOH), which can cause isomerization.
-
Harsh Deprotection Conditions: Deprotection of silyl ethers using strongly acidic conditions (e.g., HCl in methanol) or prolonged heating can lead to isomerization of the double bond in the final product.
Solutions and Recommended Protocols:
Opt for protection and deprotection methods that operate under neutral or mildly basic conditions.
| Protection/Deprotection | Reagents & Conditions | Typical Yield | Isomerization Risk |
| Protection (TBDMS) | TBDMS-Cl (1.1 eq.), Imidazole (1.5 eq.), DMF, RT | >95% | Very Low |
| Deprotection (TBDMS) | TBAF (1.1 eq.), THF, RT | >95% | Very Low |
| Protection (THP) | DHP (1.2 eq.), PPTS (cat.), DCM, RT | ~90% | Low |
| Deprotection (THP) | PPTS (cat.), EtOH, 55 °C | ~90% | Low to Moderate |
Experimental Protocol: Protection of this compound as a TBDMS Ether
-
To a solution of this compound (1.0 eq.) and imidazole (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at room temperature, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with a non-polar solvent like hexane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Visual Guides
Caption: Common pathways for acid- and transition metal-catalyzed double bond isomerization.
Caption: A logical workflow for diagnosing and solving issues of double bond isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in the synthesis of 5-Hexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Hexen-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their typical yields?
A1: The most frequently employed laboratory-scale syntheses for this compound include:
-
Hydrolysis of 5-Hexenyl Acetate: This two-step process involves the formation of 5-hexenyl acetate from 6-bromo-1-hexene and potassium acetate, followed by hydrolysis. This method is known for relatively high yields, often in the range of 75-85%.[1]
-
Reduction of 5-Hexenoic Acid or its Esters: This route typically utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, it is often associated with lower yields and the formation of byproducts, which can complicate purification.[1]
-
Grignard Reaction: The reaction of allylmagnesium bromide with ethylene oxide provides a direct route to this compound. A significant side reaction is the formation of 1,5-hexadiene through Wurtz coupling.[2]
| Synthesis Route | Key Reagents | Typical Yield | Common Issues |
| Hydrolysis of 5-Hexenyl Acetate | 6-bromo-1-hexene, Potassium Acetate, NaOH or KOH | 75-85% | Incomplete hydrolysis, product loss during workup. |
| Reduction of 5-Hexenoic Acid | 5-Hexenoic Acid, Lithium Aluminum Hydride (LiAlH₄) | Variable, often lower | Byproduct formation, difficult purification, vigorous reaction.[1] |
| Grignard Reaction | Allyl Bromide, Magnesium, Ethylene Oxide | Moderate | Wurtz coupling leading to 1,5-hexadiene formation.[2] |
Troubleshooting Guides
Route 1: Hydrolysis of 5-Hexenyl Acetate
Q2: My yield of this compound is low after the hydrolysis of 5-hexenyl acetate. What are the likely causes and how can I improve it?
A2: Low yields in this step are often due to incomplete hydrolysis or product loss during the workup.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The reaction may not have gone to completion.
-
Solution: Ensure a sufficient excess of the base (e.g., 15% NaOH or KOH solution) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material (5-hexenyl acetate) before workup. The reaction is typically stirred for at least 2 hours at room temperature.
-
-
Product Loss During Extraction: this compound has some solubility in water, which can lead to losses during the aqueous workup.
-
Solution: Perform multiple extractions (at least 2-3) of the aqueous layer with a suitable organic solvent like dichloromethane or methyl tert-butyl ether. Combine all organic extracts to maximize product recovery.
-
-
Inefficient Phase Separation: Poor separation of the organic and aqueous layers can lead to contamination and loss of product.
-
Solution: After concentrating the methanol, the addition of water should result in a clear separation of the organic and aqueous phases. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
References
Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Hexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions of 5-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions for this compound?
A1: this compound can undergo several key catalytic transformations, primarily:
-
Cyclization: Intramolecular reaction to form cyclic ethers or carbocycles.
-
Oxidation: Conversion of the primary alcohol to an aldehyde (5-hexenal) or a carboxylic acid.
-
Isomerization: Migration of the carbon-carbon double bond to form other hexenol isomers.
Q2: How do I choose the right catalyst for my desired reaction?
A2: Catalyst selection depends on the target product. For cyclization, radical initiators or specific enzymes are used. For selective oxidation to the aldehyde, mild oxidizing agents are necessary, while stronger agents yield the carboxylic acid. Isomerization is typically achieved with transition metal complexes or acid/base catalysts. Refer to the specific reaction sections below for detailed catalyst recommendations.
Q3: What are the main safety concerns when working with catalysts for this compound reactions?
A3: Safety precautions are paramount. Many organometallic catalysts are pyrophoric and/or toxic. Oxidizing agents like pyridinium chlorochromate (PCC) are toxic.[1][2] Radical reactions often use tin hydrides, which are toxic and must be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reaction-Specific Troubleshooting Guides
Cyclization of this compound
The intramolecular cyclization of this compound can yield valuable cyclic compounds. Common methods include radical cyclization and chemoenzymatic halocyclization.
Troubleshooting Guide: Cyclization Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inefficient radical initiation. | Ensure the radical initiator (e.g., AIBN) is fresh and used at the appropriate temperature for decomposition. |
| Catalyst inhibition in chemoenzymatic reactions. | Check the pH and temperature of the reaction medium to ensure optimal enzyme activity.[3] | |
| Formation of linear side products | Radical reduction before cyclization. | Adjust the concentration of the radical trapping agent (e.g., Bu3SnH) to favor intramolecular cyclization. |
| Formation of undesired ring sizes | Reaction conditions favoring endo-cyclization. | For 5-hexenyl systems, 5-exo cyclization is generally favored.[4] Re-evaluate catalyst and reaction conditions if 6-endo products are observed. |
| Low diastereoselectivity | Poor stereocontrol in the transition state. | For radical cyclizations, substituents on the carbon backbone can influence the stereochemical outcome.[4] Consider modifying the substrate if higher diastereoselectivity is required. |
Quantitative Data: Catalyst Performance in Cyclization
| Catalyst/Method | Product | Yield (%) | Selectivity | Reference |
| Bu3SnH, AIBN (Radical Cyclization) | Methylcyclopentane derivatives | Varies | 5-exo favored | |
| Vanadium-dependent chloroperoxidase (CiVCPO) | 2-(bromomethyl)tetrahydro-2H-pyran | Good | High | |
| Bromine (Electrophilic Cyclization) | Cyclic bromoether | - | - |
Oxidation of this compound
The oxidation of this compound can selectively produce 5-hexenal or be pushed further to the corresponding carboxylic acid.
Troubleshooting Guide: Oxidation Reactions
| Issue | Potential Cause | Recommended Solution |
| Over-oxidation to carboxylic acid | Use of a strong oxidizing agent or presence of water. | For aldehyde synthesis, use a mild, anhydrous oxidizing agent like pyridinium chlorochromate (PCC). Ensure all glassware and solvents are dry. |
| Low conversion of starting material | Insufficient oxidant or catalyst deactivation. | Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC). If using a catalytic system, ensure the catalyst is active. |
| Formation of side products | Isomerization of the double bond or other side reactions. | Maintain a controlled reaction temperature. For enzymatic oxidations, ensure the enzyme is selective for the desired transformation. |
| Difficult product isolation | Formation of tar-like byproducts with PCC. | Add Celite or molecular sieves to the reaction mixture to adsorb the chromium byproducts, simplifying filtration. |
Quantitative Data: Catalyst Performance in Oxidation
| Catalyst/Reagent | Product | Yield (%) | Key Considerations | Reference |
| Pyridinium Chlorochromate (PCC) | 5-Hexenal | Good | Anhydrous conditions are crucial to prevent over-oxidation. | |
| Chromic Acid (H2CrO4) | 5-Hexenoic acid | High | Strong oxidant; will oxidize the primary alcohol completely to the carboxylic acid. | |
| Aryl Alcohol Oxidase (PeAAOx) from Pleurotus eryngii (on trans-2-hexen-1-ol) | trans-2-Hexenal | High | Biocatalytic, environmentally friendly option. |
Isomerization of this compound
The migration of the terminal double bond in this compound to an internal position can be achieved using various catalysts.
Troubleshooting Guide: Isomerization Reactions
| Issue | Potential Cause | Recommended Solution |
| Low conversion | Catalyst deactivation. | Catalyst deactivation can occur through coke formation or changes in the catalyst's structure. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. |
| Poor selectivity (mixture of isomers) | Thermodynamic control of the reaction. | To achieve kinetic control and favor a specific isomer (e.g., the Z-isomer), specific catalyst systems like molybdenum complexes can be employed. |
| Side reactions (e.g., dimerization, polymerization) | High catalyst loading or temperature. | Optimize catalyst loading and reaction temperature to minimize side reactions. |
| Difficulty in catalyst removal | Homogeneous catalyst used. | Consider using a heterogenized catalyst for easier separation and recycling. |
Quantitative Data: Catalyst Performance in Isomerization of Terminal Alkenes
| Catalyst | Substrate | Product | Yield (%) | Z:E Selectivity | Reference |
| cis-Mo(CO)4(PPh3)2 with TsOH | 1-Hexene | 2-Hexene | 85 | 4.0:1 | |
| (PN)Fe or (PN)Co complexes | 1-Octene | (n-octyl)BPin (after hydroboration) | High | High selectivity for the terminal hydroboration product after isomerization. | |
| Various Transition Metals (Rh, Ru, Pd, Pt) | Terminal alkenes | Internal alkenes | Varies | Generally favors the more thermodynamically stable E-isomer. |
Experimental Protocols
Protocol 1: Radical Cyclization of a 5-Hexenyl Precursor
This protocol is a general procedure for the radical cyclization of a 5-hexenyl bromide to form a five-membered ring using tributyltin hydride.
Materials:
-
5-Hexenyl bromide
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed benzene or toluene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Dissolve the 5-hexenyl bromide in the anhydrous, degassed solvent.
-
Add AIBN (catalytic amount) to the solution.
-
Slowly add a solution of Bu3SnH (typically 1.1 equivalents) in the same solvent to the reaction mixture at reflux over several hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction at reflux for an additional hour.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Note: Tributyltin compounds are toxic. Handle with extreme care and use appropriate quenching and workup procedures.
Protocol 2: Oxidation of this compound to 5-Hexenal using PCC
This protocol describes the selective oxidation of this compound to 5-hexenal using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or molecular sieves
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add PCC (1.2-1.5 equivalents) and Celite at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. A brown, tar-like precipitate will form.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hexenal.
-
If necessary, purify the product by column chromatography.
Note: PCC is a toxic chromium salt. Handle with care and dispose of waste properly.
Visualizations
Caption: Catalyst selection workflow for reactions of this compound.
Caption: General troubleshooting workflow for catalytic reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Hexen-1-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Hexen-1-ol. The content focuses on how the choice of solvent can significantly impact the outcome of common reactions such as cyclization, oxidation, and etherification.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed cyclization of this compound is giving low yields. What could be the cause?
A1: Low yields in the acid-catalyzed cyclization to form 2-methyltetrahydrofuran can be attributed to several factors. Intramolecular reactions are generally favored for forming five and six-membered rings.[1][2] However, side reactions such as intermolecular etherification or elimination can occur. The choice of solvent plays a crucial role; polar aprotic solvents can often stabilize charged intermediates, but solvent polarity needs to be optimized to favor the desired intramolecular pathway. Additionally, ensure your acid catalyst is fresh and used in the correct stoichiometric ratio, and that all glassware is scrupulously dry, as water can interfere with the reaction.
Q2: I am observing a significant amount of elimination product during my Williamson ether synthesis with this compound. How can I minimize this?
A2: The Williamson ether synthesis is an S(_N)2 reaction, which competes with the E2 elimination pathway. To favor substitution over elimination, it is best to use a primary alkyl halide.[3] The choice of solvent is also critical. While polar aprotic solvents are generally preferred for S(_N)2 reactions, a less polar solvent might disfavor the elimination pathway. Using a bulky base can also promote elimination, so consider using a less sterically hindered base.
Q3: How does the choice of solvent affect the regioselectivity in the Williamson ether synthesis?
A3: Solvents can have a significant impact on the regioselectivity of the Williamson ether synthesis, particularly when ambident nucleophiles are involved. For instance, in the reaction of benzyl bromide with sodium β-naphthoxide, changing the solvent from methanol to acetonitrile can dramatically increase the ratio of the O-alkylated product to the C-alkylated product from 72:28 to 97:3.[2][4] This is attributed to the different ways solvents solvate the nucleophile and stabilize the transition states of the competing pathways.
Q4: In the Sharpless epoxidation of this compound, what is the role of the solvent?
A4: In the Sharpless epoxidation, the solvent, typically a non-polar solvent like dichloromethane, serves to dissolve the reactants and the catalyst complex. The solvent's primary role is to provide a medium for the reaction without interfering with the chiral catalyst. It is crucial to use an anhydrous, non-coordinating solvent to ensure the proper assembly and function of the titanium-tartrate catalyst complex.
Q5: Can I use a "green" solvent for reactions with this compound?
A5: Yes, there is growing interest in using more environmentally friendly solvents. For instance, 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has been explored as a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane in various organic reactions. Its solvent properties are intermediate between THF and diethyl ether.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-methyltetrahydrofuran | Suboptimal solvent choice | Optimize the solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can sometimes give higher yields compared to less polar solvents like toluene or dichloromethane. |
| Presence of water | Ensure all reactants, solvents, and glassware are anhydrous. Water can lead to undesired side reactions. | |
| Intermolecular side reactions | Run the reaction at a lower concentration to favor the intramolecular pathway. | |
| Catalyst deactivation | Use a fresh, high-purity acid catalyst. |
Issue 2: Poor Selectivity in Oxidation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple oxidation products | Non-selective oxidizing agent | For enantioselective epoxidation, use a specialized catalyst system like the Sharpless epoxidation reagents. |
| Over-oxidation | Monitor the reaction closely and control the stoichiometry of the oxidizing agent. Protic solvents can sometimes "protect" the reactant from over-oxidation, leading to higher selectivity. | |
| Suboptimal solvent | The polarity of the solvent can influence selectivity. Aprotic solvents may lead to higher conversion, while protic solvents can enhance selectivity towards a specific product. Experiment with a range of solvents to find the optimal balance. |
Issue 3: Incomplete Reaction in Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after extended reaction time | Insufficiently strong base | Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF or THF to accelerate the S(_N)2 reaction. | |
| Low reaction temperature | The reaction may require heating. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C. |
Quantitative Data on Solvent Effects
Table 1: Solvent Effect on the Yield of an Intramolecular Cyclization Reaction*
| Solvent | Yield (%) |
| N,N-Dimethylformamide (DMF) | 82 |
| Acetonitrile | 70 |
| Toluene | Low |
| Dichloromethane | Low |
| Tetrahydrofuran (THF) | Low |
| Dimethyl carbonate (DMC) | 35 |
*Data adapted from a study on the intramolecular cyclization of a β-enaminophosphonate. While not this compound, it provides insight into solvent trends for similar cyclization reactions.
Table 2: Solvent Effect on Regioselectivity of Williamson Ether Synthesis*
| Solvent | O-alkylation : C-alkylation Ratio |
| Acetonitrile | 97 : 3 |
| Methanol | 72 : 28 |
*Data from a study on the reaction of benzyl bromide and sodium β-naphthoxide.
Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Cyclization of this compound to 2-Methyltetrahydrofuran
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-methyltetrahydrofuran.
Protocol 2: Sharpless Asymmetric Epoxidation of this compound
-
Catalyst Preparation: In a flame-dried, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (200 mL). Cool the solvent to -20 °C. Sequentially add titanium (IV) isopropoxide (1.0 eq) and L-(+)-diethyl tartrate (1.2 eq) via syringe. Stir the solution for 30 minutes at this temperature to form the chiral catalyst complex.
-
Reaction Setup: To the pre-formed catalyst solution, add activated 3Å molecular sieves. Add this compound (1.0 eq) to the reaction mixture.
-
Epoxidation: Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (1.5 - 2.0 eq) to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a freshly prepared saturated aqueous solution of ferrous sulfate. Stir vigorously for 10 minutes. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography.
Protocol 3: Intramolecular Williamson Ether Synthesis (Cyclization to Tetrahydro-2-methylfuran)
-
Preparation: To a flame-dried, round-bottom flask containing a magnetic stir bar, add a solution of 6-halo-1-hexene (a derivative of this compound, e.g., 6-bromo-1-hexene) in an anhydrous polar aprotic solvent such as THF or DMF.
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench with water.
-
Extraction and Purification: Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.
Visualizations
References
- 1. organic chemistry - Which reaction occurs first when this compound reacts with sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Scale-up considerations for the industrial production of 5-Hexen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 5-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route for this compound starts from 6-bromo-1-hexene. This two-step process involves the formation of 5-hexenyl acetate followed by saponification. This method is favored due to its relatively simple reaction conditions, short reaction time, and cost-effectiveness.[1]
Q2: What are the key reaction steps in the synthesis of this compound from 6-bromo-1-hexene?
A2: The synthesis involves two main reactions:
-
Formation of 5-hexenyl acetate: 6-bromo-1-hexene is reacted with potassium acetate in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, in a suitable solvent like acetonitrile.[1][2]
-
Saponification: The resulting 5-hexenyl acetate is then hydrolyzed using a base, such as sodium hydroxide, in a solvent like methanol to yield this compound.[1][2]
Q3: What are the typical yields and purity of this compound produced by this method?
A3: Laboratory-scale syntheses have reported yields of up to 82.4% with a purity of 99.7% after purification. Another source mentions a yield of 76% with 99.1% purity. Achieving high yields and purity on an industrial scale will depend on careful optimization of reaction conditions and efficient purification processes.
Q4: What are the main safety concerns during the industrial production of this compound?
A4: The primary safety concerns are associated with the flammability of this compound and the solvents used in the synthesis. It is crucial to use explosion-proof equipment and take precautions against static discharge. The reactions, particularly the saponification step, can be exothermic, requiring careful temperature control to prevent runaway reactions.
Troubleshooting Guides
Low Yield in 5-Hexenyl Acetate Formation
| Symptom | Possible Cause | Suggested Action |
| Incomplete conversion of 6-bromo-1-hexene | Insufficient reaction time or temperature. | Monitor the reaction by GC to ensure completion. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. Ensure the heating system is functioning correctly and providing uniform heating. |
| Inactive or insufficient catalyst. | Use a fresh, high-purity phase-transfer catalyst. Ensure the correct molar ratio of the catalyst to the substrate is used. | |
| Formation of side products (e.g., elimination to form 1,5-hexadiene) | Reaction temperature is too high. | Maintain the reaction temperature within the optimal range (e.g., 78-83°C). Use a reliable temperature control system. |
| Presence of strong bases. | Ensure the potassium acetate is of good quality and free from strongly basic impurities. | |
| Loss of product during workup | Inefficient extraction. | Perform multiple extractions with a suitable solvent like methyl tert-butyl ether. Ensure proper phase separation. |
| Emulsion formation. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Low Yield in Saponification Step
| Symptom | Possible Cause | Suggested Action |
| Incomplete hydrolysis of 5-hexenyl acetate | Insufficient base or reaction time. | Use a sufficient excess of the base (e.g., 15% sodium hydroxide solution). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. |
| Low reaction temperature. | While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. However, be cautious of potential side reactions at higher temperatures. | |
| Formation of byproducts | Presence of impurities in the 5-hexenyl acetate starting material. | Ensure the 5-hexenyl acetate is of high purity before proceeding to the saponification step. |
| Loss of product during workup | Inefficient extraction of this compound. | Use a suitable solvent for extraction, such as dichloromethane. Perform multiple extractions. |
| Product volatility. | Be mindful of potential product loss during solvent removal under reduced pressure. Use appropriate condenser temperatures. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Action |
| Presence of unreacted 6-bromo-1-hexene in the final product | Incomplete reaction in the first step. | Optimize the reaction conditions for the formation of 5-hexenyl acetate to ensure full conversion. |
| Presence of 5-hexenyl acetate in the final product | Incomplete saponification. | Ensure the hydrolysis reaction goes to completion by using sufficient base and reaction time. |
| Presence of other impurities (e.g., dihexenyl ether) | Side reactions during the first step. | Control the reaction temperature carefully to minimize side reactions. |
| Water in the final product | Inefficient drying of the organic phase. | Use an appropriate drying agent (e.g., anhydrous sodium sulfate) and ensure sufficient contact time. |
Experimental Protocols
Synthesis of 5-hexenyl acetate (Lab Scale)
-
In a suitable reaction vessel, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 mL of acetonitrile.
-
Add 144.0 g of potassium acetate to the mixture.
-
Heat the mixture to reflux at approximately 82°C for 2 hours. Monitor the reaction for completion using Gas Chromatography (GC).
-
Cool the mixture to room temperature (18-25°C).
-
Concentrate the reaction mixture under reduced pressure.
-
Add 400 mL of water to dissolve the residue.
-
Add 200 mL of methyl tert-butyl ether and stir to separate the layers.
-
Extract the aqueous phase with an additional 100 mL of methyl tert-butyl ether.
-
Combine the organic phases, dry over a suitable drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 5-hexenyl acetate.
Saponification of 5-hexenyl acetate to this compound (Lab Scale)
-
Dissolve the obtained 5-hexenyl acetate in 300 mL of methanol at 25°C.
-
Add 331.5 g of a 15% sodium hydroxide solution and stir for 2 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) or GC.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
After concentration, the mixture will separate into an upper organic phase and a lower aqueous phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Typical Lab-Scale Reaction Parameters
| Parameter | Step 1: Acetate Formation | Step 2: Saponification |
| Starting Material | 6-bromo-1-hexene (200.0 g) | 5-hexenyl acetate |
| Reagents | Potassium acetate (144.0 g) | 15% Sodium hydroxide (331.5 g) |
| Catalyst | Tetrabutylammonium bromide (39.4 g) | - |
| Solvent | Acetonitrile (400 mL) | Methanol (300 mL) |
| Temperature | 82°C (reflux) | 25°C |
| Reaction Time | 2 hours | 2 hours |
| Yield | - | 82.4% |
| Purity | - | 99.7% |
Data based on a lab-scale synthesis.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 157 °C (at atmospheric pressure) |
| Boiling Point (reduced pressure) | 78-80 °C / 25 mmHg |
| Density | 0.834 g/mL at 25 °C |
| Refractive Index | n20/D 1.435 |
| Flash Point | 47.22 °C |
(Data from various sources)
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Hexen-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of 5-Hexen-1-ol, a versatile building block in organic synthesis. The focus is on Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with detailed experimental protocols and supporting data to aid in method selection.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. Both GC and qNMR are powerful techniques for the analysis of this compound, each with distinct advantages and limitations.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Primary Use | Excellent for separating volatile impurities and determining their relative abundance. | Provides an absolute measure of purity against a certified internal standard. Also gives structural confirmation. |
| Sensitivity | High sensitivity, especially with a Flame Ionization Detector (FID), capable of detecting trace impurities. | Generally less sensitive than GC, making it less suitable for detecting impurities at very low levels (<0.1%). |
| Quantification | Typically relies on area percent normalization, which assumes all components have a similar response factor. For higher accuracy, a certified reference standard of this compound is needed for external calibration. | A primary ratio method of measurement, traceable to the International System of Units (SI) through a certified internal standard. Does not require a reference standard of the analyte itself. |
| Sample Preparation | Simple dilution in a volatile solvent. | Requires accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 15-20 minutes per sample for data acquisition. |
| Information Provided | Purity based on the relative peak areas of all detected volatile components. | Absolute purity of the target analyte and structural information. |
| Potential Issues | Thermal degradation of the analyte at high injector temperatures. Co-elution of impurities with similar boiling points. | Signal overlap between the analyte, impurities, and the internal standard can complicate quantification. |
Experimental Protocols
Below are detailed methodologies for the purity determination of this compound using GC-FID and qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To separate and quantify volatile components in a this compound sample.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a polar polyethylene glycol column.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in dichloromethane or another suitable volatile solvent.
-
For more accurate quantification, an internal standard (e.g., n-dodecane) can be added to the sample solution at a known concentration.
Data Analysis: The percentage purity is calculated based on the area normalization of the peaks in the chromatogram. The retention time of the main peak corresponding to this compound should be confirmed by injecting a certified reference standard if available.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: Sufficient to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 8 to 16, depending on the sample concentration.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of any signal being integrated (a value of 30-60 seconds is generally recommended for accurate qNMR).
-
Acquisition Time: At least 2-3 seconds.
Data Analysis:
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the terminal vinyl protons or the protons on the carbon bearing the hydroxyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
A Comparative Guide to Determining the Purity of 5-Hexen-1-ol
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental results. 5-Hexen-1-ol, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, with a primary focus on gas chromatography (GC).
Gas Chromatography (GC) as the Gold Standard
Gas chromatography is the most common and robust method for determining the purity of volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For routine analysis of alcohols, polar stationary phases are the gold standard, offering excellent resolution and peak shape.
Comparison of Recommended GC Columns
The choice of GC column is critical for achieving an accurate purity assessment. Below is a comparison of commonly used polar columns suitable for the analysis of this compound.
| Column Type | Stationary Phase | Key Advantages | Potential Limitations |
| WAX-type | Polyethylene Glycol (PEG) | Excellent peak shape for polar compounds like alcohols; robust and widely used.[1] | Potential for column bleed at higher temperatures. |
| DB-ALC1/DB-ALC2 | Proprietary polar phases | Optimized for alcohol analysis, offering fast run times and good resolution of common impurities like other alcohols and water.[2] | May be less versatile for a broader range of non-alcoholic impurities. |
| Rtx-BAC Plus 1/2 | Proprietary polar phases | Specifically designed for blood alcohol analysis, providing excellent separation of volatile compounds. | May not be necessary for routine purity analysis of a single compound unless specific volatile impurities are expected. |
| TR-V1 | Cyanopropylphenyl Polysiloxane | Offers better resolution for a wider range of compounds compared to standard WAX columns.[3] | May have different selectivity compared to traditional WAX columns, requiring method development. |
Alternative and Complementary Analytical Methods
While GC is the primary technique for purity determination, other methods can provide valuable, often orthogonal, information about the sample.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation by volatility and interaction with a stationary phase, detection by flame ionization. | Provides the percentage purity of the main component and detects volatile organic impurities. | High precision, high resolution, well-established for volatile compounds. | Does not identify unknown impurities; requires standards for accurate quantification. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides an absolute measure of purity against a certified internal standard. | Highly accurate and precise; provides structural information about impurities. | Requires a high-field NMR spectrometer; sample must be soluble in a deuterated solvent; may not detect non-protonated impurities. |
| Karl Fischer Titration | Titration with an iodine-sulfur dioxide reagent that reacts specifically with water. | Quantifies the water content in the sample. | The gold standard for water determination; highly accurate for trace to high levels of water.[1] | Only measures water content; does not provide information on other impurities. |
| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Identifies unknown volatile impurities by their mass spectra. | Provides structural information for impurity identification. | Quantification can be less precise than GC-FID without specific standards for each impurity. |
Experimental Protocol: Purity Determination of this compound by GC-FID
This protocol provides a representative method for the analysis of this compound purity using a standard gas chromatograph with a flame ionization detector (FID).
1. Sample Preparation
-
Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Solvent: Dilute to the mark with a high-purity solvent such as ethanol or isopropanol.
-
Internal Standard (Optional but Recommended): For more precise quantification, a suitable internal standard (e.g., n-heptanol) can be added to the solvent at a known concentration.
2. Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time, determined by injecting a known standard.
-
Purity Calculation (Area Percent): The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Purity Calculation (Internal Standard Method): If an internal standard is used, calculate the response factor of this compound relative to the internal standard and use this to determine the concentration and subsequently the purity.
Workflow for Purity Assessment of this compound
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a this compound sample.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
References
Spectroscopic Differentiation of 5-Hexen-1-ol from its Isomers: A Comparative Guide
The precise identification of isomers is a critical task in chemical synthesis, drug development, and quality control. 5-Hexen-1-ol, with the chemical formula C₆H₁₂O, shares its molecular formula with a variety of structural and positional isomers.[1][2] Differentiating these compounds requires analytical techniques that can probe their unique molecular structures. This guide provides a comparative analysis of this compound and its key isomers—1-Hexanol, 2-Hexanol, and Cyclohexanol—using fundamental spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Spectroscopic Techniques
Spectroscopic methods provide a powerful toolkit for elucidating molecular structures. Each technique offers distinct information:
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the different carbon environments.[4]
-
Mass Spectrometry (MS) determines the molecular weight of a molecule and can reveal structural information through the analysis of its fragmentation patterns upon ionization.[5]
Comparative Spectroscopic Data
The key to differentiating this compound from its isomers lies in the unique signals generated by the presence and position of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Infrared (IR) Spectroscopy
The most apparent difference in the IR spectra is the presence of alkene-related peaks for this compound, which are absent in its saturated and cyclic isomers. All the alcohols exhibit a characteristic broad O-H stretching band.
| Functional Group | Characteristic Absorption (cm⁻¹) | This compound | 1-Hexanol | 2-Hexanol | Cyclohexanol |
| O-H Stretch (Alcohol) | ~3200-3600 (broad) | Yes | Yes | Yes | Yes |
| sp² C-H Stretch (Alkene) | ~3000-3100 | Yes | No | No | No |
| sp³ C-H Stretch (Alkane) | ~2850-3000 | Yes | Yes | Yes | Yes |
| C=C Stretch (Alkene) | ~1640-1680 | Yes | No | No | No |
| C-O Stretch (Alcohol) | ~1050-1260 | Yes | Yes | Yes | Yes |
Data compiled from various sources, including general values for functional groups.
¹H NMR Spectroscopy
¹H NMR provides a detailed fingerprint of each isomer. This compound is distinguished by signals in the vinyl region (δ 4.9-5.9 ppm) corresponding to the protons on the double bond. The position of the carbinol proton (the proton on the carbon attached to the -OH group) is also a key differentiator.
| Proton Environment | Approximate Chemical Shift (δ ppm) | This compound | 1-Hexanol | 2-Hexanol | Cyclohexanol |
| Alkene (=CH₂) | ~4.9-5.1 | Yes | No | No | No |
| Alkene (=CH-) | ~5.7-5.9 | Yes | No | No | No |
| Carbinol (H-C-OH) | ~3.4-4.0 | ~3.6 (t) | ~3.6 (t) | ~3.8 (m) | ~3.6 (m) |
| Alcohol (-OH) | ~1-5 (broad singlet) | Yes | Yes | Yes | Yes |
| Alkyl (CH₃, CH₂) | ~0.9-2.1 | Yes | Yes | Yes | Yes |
(t = triplet, m = multiplet). Data for this compound and general values for other isomers.
¹³C NMR Spectroscopy
The number of unique carbon signals and the chemical shifts of the sp²-hybridized carbons clearly identify this compound. The chemical shift of the carbon atom bonded to the hydroxyl group also varies depending on its position (primary vs. secondary).
| Carbon Environment | Approximate Chemical Shift (δ ppm) | This compound | 1-Hexanol | 2-Hexanol | Cyclohexanol |
| Alkene (=CH₂) | ~114-115 | Yes | No | No | No |
| Alkene (=CH-) | ~138-139 | Yes | No | No | No |
| Carbinol (C-OH) | ~60-80 | ~62.3 | ~62.6 | ~68.2 | ~70.3 |
| Alkyl (C-C) | ~14-40 | Yes | Yes | Yes | Yes |
Data for this compound and representative values for isomers.
Mass Spectrometry
All C₆H₁₂O isomers have a molecular weight of 100.16 g/mol . While the molecular ion peak (m/z = 100) may be weak or absent, especially in alcohols, their fragmentation patterns are distinct. Alcohols commonly undergo dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).
| Fragmentation | m/z | This compound | 1-Hexanol | 2-Hexanol | Cyclohexanol |
| Molecular Ion (M⁺) | 100 | Present | May be absent | May be absent | Present |
| Dehydration (M-18) | 82 | Yes | Yes | Yes | Yes |
| Alpha-Cleavage | 31 | Yes | Yes | No | No |
| Alpha-Cleavage | 45 | No | No | Yes | No |
| Alpha-Cleavage | 57 | No | No | No | Yes |
| Prominent Alkene Fragments | 41, 54, 67 | Yes | No | No | No |
Fragmentation patterns are predicted based on common pathways. The base peak for this compound is often m/z 67 or 54.
Experimental Protocols
Standard protocols are used to acquire spectroscopic data for liquid alcohol samples.
Sample Preparation
-
IR Spectroscopy: A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates.
-
NMR Spectroscopy: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Mass Spectrometry (GC-MS): The sample is diluted in a suitable solvent (e.g., dichloromethane or ether). A 1 µL aliquot is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A capillary column with a polar stationary phase is often recommended for separating alcohol isomers.
Data Acquisition
-
FTIR: The sample is scanned with infrared radiation, typically in the range of 4000-400 cm⁻¹.
-
NMR: The prepared sample is placed in the NMR spectrometer and data is acquired for both ¹H and ¹³C nuclei. To confirm the -OH proton peak, a D₂O shake can be performed, which causes the -OH peak to disappear due to proton-deuterium exchange.
-
GC-MS: The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented, and the mass-to-charge ratios of the fragments are detected.
Visualization of Workflows
Experimental Workflow
The general workflow for identifying an unknown isomer involves a systematic application of these spectroscopic techniques.
References
- 1. This compound | C6H12O | CID 69963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. sciencing.com [sciencing.com]
- 4. benchchem.com [benchchem.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Analysis of the Reactivity of 5-Hexen-1-ol versus Internal Hexenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-hexen-1-ol, a terminal alkene, with its internal hexenol isomers. The strategic placement of the carbon-carbon double bond within the hexenol backbone significantly influences the outcome and rate of several key organic transformations. Understanding these differences is crucial for synthetic chemists in designing efficient and selective reaction pathways for the synthesis of complex molecules and pharmaceutical intermediates. This comparison focuses on three fundamental and widely utilized reactions in organic synthesis: epoxidation, hydroboration-oxidation, and ozonolysis.
Executive Summary of Reactivity
The position of the double bond in hexenols dictates their reactivity primarily through steric and electronic effects. As a terminal alkene, this compound generally exhibits higher reactivity in reactions sensitive to steric hindrance, such as hydroboration. Conversely, internal alkenes, being more substituted and electron-rich, tend to react faster in reactions like epoxidation and ozonolysis. The hydroxyl group present in all these molecules can also play a significant role, either through directing effects or by influencing the electronic nature of the double bond, particularly in allylic and homoallylic systems.
Comparative Data on Reactivity
The following tables summarize the expected relative reactivity and product distribution for this compound and representative internal hexenols in the selected reactions. The data is compiled from established principles of organic chemistry and available experimental results on analogous systems.
Table 1: Relative Reactivity in Epoxidation
| Substrate | Double Bond Position | Relative Reactivity | Major Product(s) | Typical Yield |
| This compound | Terminal (C5-C6) | Lower | 5,6-Epoxyhexan-1-ol | Good to Excellent |
| (E)-4-Hexen-1-ol | Internal (C4-C5) | Higher | (4R,5S)-4,5-Epoxyhexan-1-ol & (4S,5R)-4,5-Epoxyhexan-1-ol | Excellent |
| (E)-3-Hexen-1-ol | Internal (C3-C4) | Higher | (3R,4S)-3,4-Epoxyhexan-1-ol & (3S,4R)-3,4-Epoxyhexan-1-ol | Excellent |
| (E)-2-Hexen-1-ol | Internal (Allylic, C2-C3) | Highest | (2R,3S)-2,3-Epoxyhexan-1-ol & (2S,3R)-2,3-Epoxyhexan-1-ol | Excellent |
Note: Reactivity in epoxidation generally increases with the degree of substitution of the alkene, as more substituted alkenes are more electron-rich and thus more nucleophilic.[1] Allylic alcohols often exhibit enhanced reactivity and stereoselectivity due to the directing effect of the hydroxyl group.[2][3][4]
Table 2: Regioselectivity in Hydroboration-Oxidation
| Substrate | Double Bond Position | Relative Reactivity | Major Product | Regioselectivity |
| This compound | Terminal (C5-C6) | Highest | Hexane-1,6-diol | >95% Primary Alcohol |
| (E)-4-Hexen-1-ol | Internal (C4-C5) | Lower | Hexane-1,4-diol & Hexane-1,5-diol | Mixture of Secondary Alcohols |
| (E)-3-Hexen-1-ol | Internal (C3-C4) | Lower | Hexane-1,3-diol & Hexane-1,4-diol | Mixture of Secondary Alcohols |
| (E)-2-Hexen-1-ol | Internal (Allylic, C2-C3) | Lower | Hexane-1,2-diol & Hexane-1,3-diol | Mixture of Secondary Alcohols |
Note: Hydroboration is highly sensitive to steric effects, with the boron atom preferentially adding to the less substituted carbon of the double bond.[5] This results in "anti-Markovnikov" addition and a strong preference for terminal alkenes. The hydroxyl group can also influence the regioselectivity in certain cases.
Table 3: Relative Reactivity and Products in Ozonolysis (Reductive Workup)
| Substrate | Double Bond Position | Relative Reactivity | Major Products |
| This compound | Terminal (C5-C6) | Lower | 5-Hydroxypentanal & Formaldehyde |
| (E)-4-Hexen-1-ol | Internal (C4-C5) | Higher | 4-Hydroxybutanal & Acetaldehyde |
| (E)-3-Hexen-1-ol | Internal (C3-C4) | Higher | 3-Hydroxypropanal & Propanal |
| (E)-2-Hexen-1-ol | Internal (Allylic, C2-C3) | Highest | 2-Hydroxyacetaldehyde & Butanal |
Note: The rate of ozonolysis generally increases with the degree of substitution of the alkene. The reaction cleaves the double bond, and subsequent reductive workup yields aldehydes or ketones.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate.
Epoxidation of Hexenols with m-Chloroperoxybenzoic Acid (mCPBA)
This protocol describes a general procedure for the epoxidation of a hexenol using mCPBA.
Materials:
-
Hexenol (e.g., this compound)
-
m-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hexenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add mCPBA (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the product by flash column chromatography on silica gel.
Hydroboration-Oxidation of Hexenols
This protocol outlines the hydroboration of a hexenol followed by oxidative workup to yield a diol.
Materials:
-
Hexenol (e.g., this compound)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide solution
-
30% aqueous hydrogen peroxide solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing the hexenol (1.0 eq) and anhydrous THF, add the BH₃·THF solution (0.33-0.5 eq) dropwise via syringe at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 1-3 hours.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Ozonolysis of Hexenols with Reductive Workup
This protocol describes the oxidative cleavage of a hexenol using ozone, followed by a reductive workup with dimethyl sulfide.
Materials:
-
Hexenol (e.g., this compound)
-
Dichloromethane (DCM) or Methanol, anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) or Zinc dust/acetic acid
-
Nitrogen gas
-
Dry ice/acetone bath
-
Gas dispersion tube
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the hexenol (1.0 eq) in anhydrous DCM or methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the consumption of the alkene.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) to the cold solution and allow the mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for the epoxidation of a hexenol.
Caption: Experimental workflow for hydroboration-oxidation.
Caption: Experimental workflow for ozonolysis with reductive workup.
References
5-Hexen-1-ol: A Validated Starting Material for the Multi-Step Synthesis of (±)-Pestalotin
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a multi-step organic synthesis. This guide provides a comprehensive validation of 5-hexen-1-ol as a starting material for the synthesis of (±)-Pestalotin, a biologically active natural product. An objective comparison is drawn with a modern alternative approach, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
This compound, a readily available and relatively inexpensive unsaturated alcohol, proves to be a versatile and effective precursor for the construction of the core δ-lactone structure of (±)-Pestalotin. Its validation is presented through a classical, linear synthetic strategy involving epoxidation, oxidation, and cyclization. This is contrasted with a contemporary asymmetric synthesis employing a hetero-Diels-Alder reaction, which offers insights into alternative strategies for accessing similar molecular complexity.
Comparative Analysis of Synthetic Routes to (±)-Pestalotin
The following tables provide a quantitative comparison of the classical route starting from this compound and a modern hetero-Diels-Alder approach.
Table 1: Overall Comparison of the Synthetic Routes
| Parameter | Classical Route from this compound | Hetero-Diels-Alder Route |
| Starting Material | This compound | (R)-Glycidol |
| Number of Steps | 3 (to δ-lactone core) | 7 (to (-)-Pestalotin) |
| Overall Yield | Not explicitly reported as a sequence | ~15% (for (-)-Pestalotin) |
| Stereoselectivity | Racemic | High (asymmetric synthesis) |
| Key Reactions | Epoxidation, Oxidation, Lactonization | Hetero-Diels-Alder, Debenzylation |
| Reagent Profile | Utilizes common, classical reagents | Employs modern, specialized reagents |
Table 2: Step-by-Step Quantitative Data for the Synthesis of (±)-Pestalotin via this compound
| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) |
| 1 | Epoxidation of this compound | m-CPBA | Dichloromethane | 3 h | 0 °C | ~71% |
| 2 | Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | - | 0 °C to RT | ~80-90% (estimated) |
| 3 | Acid-Catalyzed Lactonization | p-Toluenesulfonic acid | Benzene | - | Reflux | ~70-80% (estimated) |
Table 3: Step-by-Step Quantitative Data for the Asymmetric Synthesis of (-)-Pestalotin via Hetero-Diels-Alder Reaction
| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) |
| 1-4 | Synthesis of (S)-2-benzyloxyhexanal | Multiple steps from (R)-glycidol | - | - | - | 61% (overall) |
| 5 | Hetero-Diels-Alder Reaction | Brassard's diene, Eu(fod)₃ | CH₂Cl₂ | 14 h | -78 °C to -30°C | 30% |
| 6 | Pyrone Formation & Methylation | 1M KOH, then Mel | MeOH | 3 h, then RT | RT | 88% (2 steps) |
| 7 | Debenzylation | H₂, Pd/C | - | - | - | 60% |
Experimental Protocols
Classical Synthesis of (±)-Pestalotin from this compound
Step 1: Synthesis of 1,2-Epoxy-5-hexene [1][2] To a solution of this compound in dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred for 3 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 1,2-epoxy-5-hexene.
Step 2: Synthesis of 5,6-Epoxy-2-hydroxyhexanoic Acid The epoxy alcohol from the previous step is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is concentrated, and the residue is taken up in ether and washed with water and brine. The organic layer is dried and concentrated to yield the crude carboxylic acid.
Step 3: Synthesis of (±)-Pestalotin (δ-lactone formation) The crude 5,6-epoxy-2-hydroxyhexanoic acid is dissolved in benzene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. Upon completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (±)-Pestalotin.
Asymmetric Synthesis of (-)-Pestalotin via Hetero-Diels-Alder Reaction[3]
Step 1-4: Synthesis of (S)-2-benzyloxyhexanal (S)-2-benzyloxyhexanal is prepared in four steps from (R)-glycidol with an overall yield of 61%.[3]
Step 5: Hetero-Diels-Alder Reaction To a stirred suspension of ZrCl₄ in CH₂Cl₂ at 0-5 °C under an argon atmosphere, aldehyde 1 is added. After 10 minutes, Chan's diene is added, and the mixture is warmed to 20-25 °C and stirred for 1 hour. Methanol and pyridinium p-toluenesulfonate (PPTS) are successively added, and the solution is stirred at 40-45 °C for 14 hours. The reaction is quenched with a saturated NaHCO₃ aqueous solution and filtered. The filtrate is extracted, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the aldol adduct.[3]
Step 6: Pyrone Formation and O-Methylation The aldol adduct is treated with 1M KOH in methanol at room temperature for 3 hours. After acidic workup, the crude product is methylated using methyl iodide to afford the 4-methoxy-5,6-dihydro-2H-pyran-2-one precursor.
Step 7: Debenzylation to (-)-Pestalotin The precursor is subjected to catalytic hydrogenation with H₂ over Pd/C to remove the benzyl protecting group, yielding (-)-Pestalotin.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
References
Evaluating the performance of different catalysts for 5-Hexen-1-ol reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst performance for key reactions involving 5-hexen-1-ol, a versatile building block in organic synthesis. Due to the limited availability of direct comparative studies on this compound for certain reactions, this guide also incorporates data from structurally similar substrates, such as 1-hexene and other hexenol isomers, to provide valuable insights into potential catalytic systems. The information is intended to assist researchers in selecting optimal catalysts and reaction conditions for their specific applications.
Executive Summary
The catalytic transformation of this compound offers pathways to a variety of valuable chemical intermediates. This guide focuses on three primary reaction types: hydroformylation, oxidation, and isomerization. For each reaction, we present a comparative analysis of different catalytic systems, summarizing their performance based on conversion, selectivity, and reaction conditions. Detailed experimental protocols for representative reactions are also provided to ensure reproducibility. Visual diagrams illustrating a general experimental workflow and key reaction mechanisms are included to facilitate a deeper understanding of the processes.
Data Presentation
Hydroformylation of 1-Hexene (as a proxy for this compound)
Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond. The following table compares the performance of various catalysts in the hydroformylation of 1-hexene, which serves as a relevant model for the reactivity of the terminal alkene in this compound. The key challenge in the hydroformylation of terminal olefins is achieving high regioselectivity towards the linear aldehyde.
| Catalyst | Support/Ligand | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to n-heptanal (%) | n/iso Ratio | Reference |
| Rh/S1-OH | Silanol-rich Zeolite | 110 | 2.4 (syngas) | 4 | >99 | 92.5 | 12.3 | [1] |
| Rh/S-1 | Silicalite-1 | 110 | 2.4 (syngas) | 4 | 85.1 | 55.4 | 1.2 | [1] |
| 0.2Ru@NC | N-doped Carbon | 150 | 40 (CO/H₂ 1:1) | 24 | 99 | 96 | 24 | [2] |
| 0.0125Ru@NC | N-doped Carbon | 150 | 40 (CO/H₂ 1:1) | 24 | 22 | 87 | 6.7 | [2] |
| [Co₂(CO)₈]/Pyridine | [BMIM][NTf₂] (Ionic Liquid) | 130 | 100 (CO/H₂ 1:1) | 1 | - | 87 (total aldehydes) | 1.8 | [3] |
| HCo(CO)[P(o-C₆H₄SO₃Na)]₃ | Aqueous-biphasic | 100 | 80 (syngas) | 7.5 | ~90 | ~60 (total aldehydes) | - |
Oxidation of Hexenols
The oxidation of the primary alcohol group in this compound yields 5-hexenal, a valuable fragrance ingredient. The following table summarizes the performance of a biocatalyst for the aerobic oxidation of trans-2-hexen-1-ol, providing a model for the selective oxidation of the alcohol moiety in the presence of a double bond.
| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Key Observations | Reference |
| Aryl Alcohol Oxidase from Pleurotus eryngii (PeAAOx) | trans-2-Hexen-1-ol | O₂ (aerobic) | 20 | 5 | >99 | >99 | Biphasic system with dodecane enhances performance. |
Experimental Protocols
General Procedure for Catalytic Oxidation of Hexenes in a Liquid Phase
This protocol describes a general setup for the liquid-phase catalytic oxidation of hexenes and can be adapted for this compound.
Materials and Equipment:
-
Reactor: 50-250 mL round-bottomed flask or a stainless-steel autoclave for reactions under pressure.
-
Stirring: Magnetic stirrer and stir bar.
-
Heating: Heating mantle or oil bath with a temperature controller.
-
Condenser: Reflux condenser.
-
Oxidant Delivery: Gas inlet tube for gaseous oxidants (e.g., O₂) or a syringe pump for liquid oxidants (e.g., H₂O₂).
-
Catalyst: The chosen heterogeneous or homogeneous catalyst.
-
Substrate: this compound.
-
Solvent (optional): A suitable solvent that is inert under the reaction conditions.
-
Inert Gas (optional): Nitrogen or argon for reactions sensitive to air.
Procedure:
-
Reactor Assembly: Assemble the reactor system in a fume hood, ensuring all joints are properly sealed.
-
Reactant Charging: Charge the reactor with this compound, solvent (if used), and the catalyst.
-
Inert Atmosphere (optional): Purge the system with an inert gas.
-
Reaction Initiation:
-
Begin stirring the mixture.
-
Heat the reactor to the desired temperature.
-
Introduce the oxidant. For gaseous oxidants, control the flow rate. For liquid oxidants, add them dropwise or via a syringe pump.
-
-
Reaction Monitoring: Periodically take samples and analyze them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.
-
Reaction Quenching: Once the desired conversion is reached, cool the reactor to room temperature.
-
Product Isolation and Analysis:
-
Separate the catalyst from the reaction mixture (e.g., by filtration for heterogeneous catalysts).
-
Isolate the products by extraction and/or distillation.
-
Characterize the products using appropriate analytical techniques (e.g., NMR, IR, GC-MS).
-
Experimental Protocol for Aerobic Oxidation of trans-2-Hexen-1-ol using Aryl Alcohol Oxidase
This protocol is adapted from the efficient aerobic oxidation of trans-2-hexen-1-ol and can serve as a starting point for the enzymatic oxidation of this compound.
Materials:
-
Aryl Alcohol Oxidase from Pleurotus eryngii (PeAAOx)
-
Catalase
-
trans-2-Hexen-1-ol (or this compound)
-
Potassium phosphate buffer (50 mM, pH 7)
-
Dodecane (or other suitable organic solvent)
Procedure for Biphasic Reaction System:
-
Prepare a biphasic system in a reaction vessel (e.g., a 1 mL vial).
-
The aqueous phase (0.5 mL) consists of 50 mM potassium phosphate buffer (pH 7) containing PeAAOx (e.g., 0.75 µM) and catalase (e.g., 720 U/mL).
-
The organic phase (0.5 mL) consists of dodecane containing the substrate, trans-2-hexen-1-ol (e.g., 500 mM).
-
The reaction is carried out at a controlled temperature (e.g., 20°C) with vigorous shaking (e.g., 1000 rpm) to ensure sufficient mixing and oxygen transfer.
-
Monitor the reaction progress by taking samples from the organic phase and analyzing by GC.
Mandatory Visualization
Experimental Workflow for Catalyst Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of different catalysts for a given reaction of this compound.
Caption: A generalized workflow for the evaluation of catalyst performance.
Reaction Mechanism: Hydroformylation of an Alkene
The following diagram illustrates the generally accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation, a process that can be applied to the terminal double bond of this compound.
Caption: Catalytic cycle for cobalt-catalyzed hydroformylation.
Reaction Pathway: Oxidation of a Primary Alcohol
This diagram illustrates the general pathway for the oxidation of a primary alcohol, such as this compound, to an aldehyde and further to a carboxylic acid. Selective oxidation to the aldehyde is often the desired outcome.
Caption: General reaction pathway for the oxidation of a primary alcohol.
References
A Comparative Benchmarking of Synthesis Routes for 5-Hexen-1-ol: Yield and Purity Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Hexen-1-ol, a versatile building block in the synthesis of pharmaceuticals and fine chemicals, can be prepared through various synthetic pathways. This guide provides an objective comparison of three primary synthesis routes for this compound, focusing on reaction yield and product purity, supported by detailed experimental data and protocols.
Comparison of Synthesis Routes for this compound
The selection of an optimal synthesis route for this compound depends on several factors, primarily the desired yield and purity, but also considerations such as cost of starting materials, reaction conditions, and scalability. The table below summarizes the key quantitative data for three distinct methods: the reaction of 6-bromo-1-hexene with potassium acetate followed by hydrolysis, the hydroboration-oxidation of 1,5-hexadiene, and the reduction of 5-hexenoic acid.
| Synthesis Route | Starting Material(s) | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From 6-bromo-1-hexene | 6-bromo-1-hexene | 1. Potassium acetate, Tetrabutylammonium bromide 2. Sodium hydroxide | 78 - 82.4[1] | 99.7 - 99.8[1] | High yield and purity, mild reaction conditions | Two-step process |
| Hydroboration-Oxidation | 1,5-hexadiene | 1. Borane-THF complex (BH₃-THF) 2. H₂O₂, NaOH | ~60 - 75 (estimated) | ~94 (before purification)[2] | Good yield, anti-Markovnikov selectivity | Borane reagents are air and moisture sensitive |
| Reduction of 5-hexenoic acid | 5-hexenoic acid | Lithium aluminum hydride (LiAlH₄) | ~70 - 80 (estimated) | >95 (after purification) | Direct reduction, potentially high yield | LiAlH₄ is highly reactive and requires anhydrous conditions |
Logical Relationship of Synthesis Routes
The following diagram illustrates the different synthetic approaches to obtaining this compound from various precursors.
Experimental Protocols
Detailed methodologies for the three benchmarked synthesis routes are provided below.
Route 1: Synthesis from 6-bromo-1-hexene
This two-step procedure involves the formation of 5-hexenyl acetate, followed by its hydrolysis to this compound.[1]
Step 1: Synthesis of 5-hexenyl acetate
-
In a round-bottom flask, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 ml of acetonitrile.
-
Add 144.0 g of potassium acetate to the mixture.
-
Heat the mixture to 82°C and reflux for 2 hours.
-
After cooling to 20°C, concentrate the mixture under reduced pressure.
-
To the concentrate, add 400 ml of water and 200 ml of methyl tert-butyl ether and stir to separate the layers.
-
Extract the aqueous phase with an additional 100 ml of methyl tert-butyl ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-hexenyl acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the obtained 5-hexenyl acetate in a 300 ml methanol solution at 25°C.
-
Add 331.5 g of a 15% sodium hydroxide solution and stir for 2 hours.
-
Concentrate the methanol under reduced pressure, which will cause the system to separate into an upper organic phase and a lower aqueous phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Hydroboration-Oxidation of 1,5-hexadiene
This method provides a direct conversion of the diene to the desired primary alcohol. The following is a representative protocol adapted from general hydroboration-oxidation procedures.[2]
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of 1,5-hexadiene in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃-THF) in THF dropwise to the stirred solution of the diene. The molar ratio of BH₃ to diene should be approximately 1:3 to favor the mono-hydroboration of one double bond.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0°C and slowly add a 3 N aqueous solution of sodium hydroxide, followed by the careful, dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 40°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain this compound.
Route 3: Reduction of 5-hexenoic acid
This protocol uses a powerful reducing agent to convert the carboxylic acid to the primary alcohol. The following is a general procedure adapted for this specific transformation.
-
In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 5-hexenoic acid in the same anhydrous solvent to the LiAlH₄ suspension dropwise. A vigorous evolution of hydrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Conclusion
The synthesis of this compound from 6-bromo-1-hexene via acetate formation and subsequent hydrolysis stands out for its exceptionally high reported yield and purity. This makes it a highly attractive route for applications demanding high-purity material. The hydroboration-oxidation of 1,5-hexadiene offers a good alternative with respectable yields, although the handling of air- and moisture-sensitive borane reagents requires careful experimental technique. The reduction of 5-hexenoic acid with lithium aluminum hydride is a classic and effective transformation, but the highly reactive nature of the reducing agent necessitates stringent anhydrous conditions. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including purity needs, scale, available starting materials, and safety considerations.
References
A Comparative Olfactory Analysis: 5-Hexen-1-ol and Its Ester Derivatives
This guide provides a detailed comparative analysis of the odor profiles of 5-Hexen-1-ol and its corresponding acetate, propionate, and butyrate esters. The transformation from an alcohol to an ester functional group significantly alters the perceived scent, generally shifting from green, grassy notes to more complex fruity and sweet profiles. This analysis is supported by established sensory data and outlines the standard experimental methodologies used for such evaluations.
Comparative Odor Profiles
This compound is characterized by a distinct "green" aroma. Esterification with short-chain carboxylic acids introduces fruity and sweet characteristics that modify this foundational green note.
-
This compound : Possesses a strong, grassy, and green aroma, often with nuances of herbs and citrus.[1][2] It is a foundational scent in the "green" fragrance family.
-
5-Hexenyl Acetate : The addition of the acetate group typically imparts a fruity, sweet character, softening the sharp green notes of the parent alcohol. While specific descriptors for this exact isomer are not broadly published, it is anticipated to align with the general profile of acetate esters, which often includes fruity and solvent-like notes.
-
5-Hexenyl Propionate : Propionate esters frequently introduce a sweeter, fruitier profile than acetates. Isomers such as (Z)-3-hexenyl propionate are described as having green, pear, apple, and waxy-leafy notes.[3][4] This suggests 5-hexenyl propionate would likely present a complex green-fruity aroma.
-
5-Hexenyl Butyrate : Butyrate esters are known for contributing ripe, rich, and often "fatty" fruity notes. Related isomers like (E)-2-hexenyl butyrate exhibit green, fruity aromas with hints of apricot and ripe banana.[5] Therefore, 5-hexenyl butyrate is expected to add a layer of rich, sweet fruitiness to the foundational green scent.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and odor descriptors for this compound and its selected esters. Odor detection thresholds are highly dependent on the methodology and medium (e.g., water, air) and are not consistently available for all compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Qualitative Odor Profile |
| This compound | 821-41-0 | C₆H₁₂O | 100.16 | Strong, grassy, green, herbal, citrus |
| 5-Hexenyl Acetate | 5048-26-0 | C₈H₁₄O₂ | 142.20 | Green, fruity, sweet (inferred) |
| 5-Hexenyl Propionate | 60703-45-9 | C₉H₁₆O₂ | 156.22 | Green, sweet, fruity with apple/pear notes (inferred from isomers) |
| 5-Hexenyl Butyrate | 108058-75-9 | C₁₀H₁₈O₂ | 170.25 | Green, rich fruity (apricot, banana), sweet (inferred from isomers) |
Experimental Protocols
The characterization of odor profiles relies on a combination of instrumental analysis and human sensory evaluation.
A. Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The analyte (e.g., this compound) is diluted in a high-purity, odorless solvent (e.g., ethanol or diethyl ether) to a concentration suitable for injection. The choice of preparation method is critical to prevent the loss of volatile compounds or the formation of artifacts.
-
Gas Chromatography (GC) Separation: The diluted sample is injected into a GC system equipped with a capillary column (e.g., DB-5 or HP-Innowax). An oven temperature program is used to separate the volatile compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a standard chemical detector, such as a Mass Spectrometer (MS) or Flame Ionization Detector (FID), for compound identification and quantification. The other path is directed to a heated sniffing port (Olfactory Detection Port - ODP).
-
Olfactometry (Sniffing): A trained sensory analyst (panelist) sniffs the effluent from the ODP. The panelist records the exact time, duration, intensity, and a qualitative description of any odor detected.
-
Data Correlation: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry evaluation. This allows for the precise identification of which chemical compound is responsible for a specific perceived odor.
B. Sensory Panel Evaluation
A trained sensory panel provides qualitative and quantitative data on the overall aroma of a substance.
Methodology:
-
Panelist Recruitment and Screening: Candidates are recruited and screened for their olfactory acuity and ability to describe scents. This process often involves tests to identify any specific anosmias (smell blindness) and to ensure panelists have average sensory sensitivity, representing the general population.
-
Training: Selected panelists undergo extensive training to develop their ability to perceive, identify, and describe a wide range of standard odorants. They are familiarized with the specific aroma descriptors and intensity rating scales that will be used in the evaluation. This creates a common language for describing sensory experiences.
-
Sample Preparation and Presentation: The compounds to be tested are diluted to a standardized concentration in a neutral solvent. They are presented to panelists in a controlled environment to minimize distractions. Samples are typically presented on smelling strips or in coded sniff bottles to blind the panelists to the identity of the substance.
-
Evaluation: Panelists smell each sample and rate the intensity of various pre-defined sensory attributes (e.g., "green," "fruity," "sweet," "grassy") on a structured scale (e.g., a 15-point scale). They also provide free-form descriptions of the perceived aroma.
-
Data Analysis: The quantitative ratings from all panelists are collected and statistically analyzed to generate a mean sensory profile for each compound. This allows for objective comparison between the odor profiles of different substances.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a comparative analysis of odorant compounds, integrating both instrumental and sensory techniques.
Caption: Workflow for Comparative Olfactory Analysis.
Olfactory Signaling Pathway
The perception of an odor begins when a volatile molecule binds to a receptor in the nasal cavity, triggering a cascade of biochemical events that result in an electrical signal being sent to the brain.
Caption: Simplified Olfactory Signal Transduction Pathway.
References
Safety Operating Guide
Proper Disposal of 5-Hexen-1-ol: A Guide for Laboratory Professionals
Effective management and disposal of 5-Hexen-1-ol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. Adherence to these protocols is essential to minimize risks associated with this flammable and corrosive compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance due to its flammability and potential for causing skin and eye damage[1]. Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield[2][3].
-
Hand Protection: Chemical-impermeable gloves.
-
Skin Protection: Fire or flame-resistant and impervious clothing. Launder work clothes separately.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).
Handling and Storage:
-
Use in a well-ventilated area and avoid inhalation of vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharges.
-
Use only non-sparking tools.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value | Citations |
| Molecular Formula | C6H12O | |
| Molecular Weight | 100.16 g/mol | |
| Flash Point | 59 °C (138.2 °F) | |
| Density | 0.834 g/mL at 25 °C | |
| Boiling Point | 78-80 °C at 25 mmHg | |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | |
| Storage Class | 3 (Flammable liquids) | |
| UN Number | UN1987 | |
| Proper Shipping Name | ALCOHOLS, N.O.S. |
Operational Plan for Disposal
This section outlines the step-by-step procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label all waste containers containing this compound with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizing agents, to prevent dangerous reactions.
Step 2: Waste Collection and Storage
-
Container Selection: Use a compatible, non-reactive container with a secure, tight-fitting lid. The container should be in good condition with no signs of damage or deterioration.
-
Satellite Accumulation Area (SAA): Designate a specific Satellite Accumulation Area within the laboratory for the temporary storage of hazardous waste. This area must be under the control of the operator and at or near the point of generation.
-
Storage Conditions: Store the waste container in the SAA, away from ignition sources and in a well-ventilated area. Ensure the container is closed at all times except when adding waste.
Step 3: Disposal Procedure
Under no circumstances should this compound be disposed of down the drain. Due to its flammability and hazardous nature, it must be treated as hazardous waste.
-
Engage a Licensed Waste Carrier: All disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage the transportation and disposal of flammable liquids in accordance with local, state, and federal regulations.
-
Waste Transfer Documentation: Ensure a waste transfer note is completed for every commercial transfer of hazardous waste. This documentation provides a clear audit trail for the disposal process.
-
Scheduling Pickup: Contact the licensed waste carrier to schedule a pickup of the hazardous waste from your facility.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent the spill from entering drains or watercourses. Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.
-
Cleanup: Use spark-free tools and explosion-proof equipment to collect the absorbed material into a labeled, sealable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.
-
If on Skin: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Hexen-1-ol
Essential Safety and Handling Guide for 5-Hexen-1-ol
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is crucial to understand its specific hazards to implement appropriate safety measures.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | Category 1 | Danger | H318: Causes serious eye damage |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Clear colorless liquid |
| Flash Point | 59 °C (138.2 °F) |
| Boiling Point | 78-80 °C at 25 mmHg |
| Density | 0.834 g/mL at 25 °C |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear chemically impervious gloves (e.g., nitrile) and flame-resistant protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and ensure the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Use non-sparking tools and explosion-proof electrical equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid contact with skin and eyes. Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store locked up.
Emergency and First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Remove all sources of ignition. Contain the spill using inert absorbent material (e.g., sand, silica gel).
-
Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Containers must be tightly sealed, properly labeled with "HAZARDOUS WASTE" and the chemical name, and stored in a designated waste accumulation area.
Operational Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
